Hydroquinine
Description
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQGZACKSYWCH-WZBLMQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878516 | |
| Record name | (-)-Dihydroquinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Hydroquinine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21019 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
522-66-7, 23495-98-9, 1435-55-8 | |
| Record name | (-)-Dihydroquinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8α,9R)-(±)-10,11-Dihydro-6′-methoxycinchonan-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23495-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroquinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroquinine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13718 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Dihydroquinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroquinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydroquinidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROQUININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31J3Q51T6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Hydroquinone
A Note on Nomenclature: The query specified "Hydroquinine," which is a less common dithis compound, an alkaloid related to quinine. However, based on the provided context and the overwhelming relevance of the search results, this guide focuses on the widely studied and industrially significant compound, Hydroquinone .
Core Chemical Identity
Hydroquinone, systematically named benzene-1,4-diol , is an aromatic organic compound and a major metabolite of benzene. It belongs to the class of phenols, characterized by a benzene ring substituted with two hydroxyl (-OH) groups in the para position. Its chemical formula is C₆H₆O₂ [1][2][3]. The planar structure of the benzene ring and the presence of the two hydroxyl groups are central to its chemical reactivity and biological activity. Hydroquinone is a white, granular solid under standard conditions[4].
Molecular and Spectroscopic Data
The structural integrity and purity of hydroquinone can be confirmed through various spectroscopic techniques. The key identifying features in each spectrum are a direct consequence of its molecular structure.
-
¹H NMR Spectroscopy: In a deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of hydroquinone is characterized by two main signals. A singlet for the four aromatic protons, due to the symmetry of the molecule, and a signal for the two hydroxyl protons. The exact chemical shifts can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum in DMSO-d₆ typically shows two distinct signals for the carbon atoms of the benzene ring: one for the two carbons bonded to the hydroxyl groups and another for the four carbons bonded to hydrogen atoms[5].
-
FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectrum of hydroquinone displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl groups. Bands in the aromatic region (around 1500-1600 cm⁻¹ and 1400-1500 cm⁻¹) are indicative of the C=C stretching of the benzene ring. A strong C-O stretching band is typically observed around 1200-1250 cm⁻¹.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum of hydroquinone shows a prominent molecular ion peak (M⁺) at m/z 110, corresponding to its molecular weight.
Physicochemical Properties
The physical and chemical properties of hydroquinone are crucial for its application in various fields, from photography to dermatology. A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₆H₆O₂ |
| Molecular Weight | 110.11 g/mol |
| IUPAC Name | Benzene-1,4-diol |
| CAS Number | 123-31-9 |
| Melting Point | 172-175 °C |
| Boiling Point | 285 °C |
| Density | 1.3 g/cm³ |
| pKa | 9.9 |
| Solubility in Water | 5.9 g/100 mL (15 °C) |
| Solubility in Ethanol | Soluble |
| Appearance | White crystalline solid |
Experimental Protocols
Synthesis of Hydroquinone via Oxidation of Aniline
This laboratory-scale synthesis involves the oxidation of aniline to p-benzoquinone, followed by its reduction to hydroquinone.
Materials:
-
Aniline
-
Manganese dioxide (MnO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Iron powder (Fe)
-
Benzene
-
Sodium dichromate (for an alternative oxidation step)
Procedure:
-
Oxidation of Aniline: In a round-bottom flask, a solution of aniline in dilute sulfuric acid is prepared. The flask is cooled in an ice bath. Manganese dioxide is added portion-wise with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting p-benzoquinone is then isolated by steam distillation.
-
Reduction of p-Benzoquinone: The crude p-benzoquinone is suspended in water acidified with a small amount of sulfuric acid. Iron powder is gradually added to the stirred suspension. The reaction is exothermic and the mixture is stirred until the yellow color of the quinone disappears, indicating the formation of hydroquinone. The hot solution is then filtered to remove the remaining iron and iron salts.
-
Purification: The filtrate is cooled to crystallize the hydroquinone. The crystals are collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from water or a suitable organic solvent.
Quantitative Analysis of Hydroquinone by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the determination of hydroquinone in cosmetic creams.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydroquinone reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm membrane filters
Procedure:
-
Preparation of Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v) is prepared. The pH may be adjusted to a specific value (e.g., pH 5.0) using a suitable buffer. The mobile phase is filtered through a 0.45 µm membrane filter and degassed.
-
Preparation of Standard Solutions: A stock solution of hydroquinone is prepared by accurately weighing a known amount of the reference standard and dissolving it in the mobile phase. A series of standard solutions of different concentrations are prepared by diluting the stock solution.
-
Preparation of Sample Solution: A known weight of the cosmetic cream is accurately measured and dissolved in a suitable solvent (e.g., methanol or the mobile phase). The solution is sonicated to ensure complete dissolution of hydroquinone and then diluted to a known volume. The solution is filtered through a 0.45 µm membrane filter before injection.
-
Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). The UV detector is set to a wavelength of 295 nm.
-
Analysis: Equal volumes (e.g., 20 µL) of the standard solutions and the sample solution are injected into the chromatograph. The retention time and peak area of hydroquinone are recorded.
-
Quantification: A calibration curve is constructed by plotting the peak areas of the standard solutions against their concentrations. The concentration of hydroquinone in the sample is determined from the calibration curve.
Mechanism of Action: Tyrosinase Inhibition
Hydroquinone's primary mechanism of action as a skin-lightening agent is the inhibition of tyrosinase, the key enzyme in melanogenesis (the production of melanin)[1][6]. This pathway is crucial for professionals in drug development for dermatological applications.
Caption: Tyrosinase inhibition by hydroquinone in melanocytes.
The diagram illustrates that within the melanocyte, the enzyme tyrosinase catalyzes the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, a precursor to melanin. Hydroquinone exerts its effect by inhibiting tyrosinase, thereby blocking the production of melanin and leading to a lighter skin tone[1][6].
Conclusion
Hydroquinone's simple yet reactive chemical structure underpins its diverse applications. For researchers and professionals in drug development, a thorough understanding of its physicochemical properties, synthesis, analytical methods, and mechanism of action is fundamental. While effective, particularly in dermatology, its use is also associated with potential toxicity, necessitating careful formulation and regulation. The information provided in this guide serves as a foundational reference for the continued study and application of this important chemical compound.
References
- 1. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 2. Process for producing hydroquinone and derivates | TREA [trea.com]
- 3. Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2 | MDPI [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. biofor.co.il [biofor.co.il]
An In-Depth Technical Guide on the Discovery and History of Hydroquinine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroquinine, also known as dithis compound, is a naturally occurring cinchona alkaloid found alongside its more famous counterpart, quinine, in the bark of the Cinchona tree. While often present in smaller quantities, its discovery and characterization were significant milestones in the understanding of cinchona chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into this compound, from its initial identification to its structural elucidation and synthesis. The document details the historical experimental protocols used for its isolation and characterization, presents available quantitative data in a structured format, and illustrates the logical progression of its scientific understanding through diagrams.
Discovery and Early History
The discovery of this compound is credited to the German chemist Dr. Oswald Hesse , a pivotal figure in the research of cinchona alkaloids. In 1882 , Hesse published his findings in the prestigious journal Justus Liebigs Annalen der Chemie, where he described a new alkaloid that he had isolated from cinchona bark. He named this compound "Hydrochinin" (this compound).
Hesse's work was part of a broader effort in the 19th century to isolate and characterize the various active principles of cinchona bark, which had been used for centuries to treat malaria. He noted that this compound was present in the mother liquors from which quinine sulfate had been crystallized, indicating its close chemical relationship and similar solubility properties to quinine.
Initial investigations by Hesse established that this compound had a chemical formula of C₂₀H₂₆N₂O₂ and was an isomer of hydrocinchonidine. He observed that it formed crystalline salts and exhibited properties distinct from quinine, notably in its optical rotation.
Structural Elucidation and Relationship to Quinine
The structural relationship between this compound and quinine was a subject of investigation for several decades. It was established that this compound is a dihydro derivative of quinine, meaning it has two additional hydrogen atoms. Specifically, the vinyl group (-CH=CH₂) at the C3 position of the quinuclidine ring in quinine is reduced to an ethyl group (-CH₂CH₃) in this compound.
This structural determination was a culmination of degradation studies and, later, synthetic work. The research of Paul Rabe , another prominent German chemist, was instrumental in confirming the structures of the cinchona alkaloids in the early 20th century. Rabe's extensive work on the total synthesis of quinine and its derivatives provided definitive proof of their molecular architecture. In 1931, Rabe and his colleagues successfully synthesized dithis compound, solidifying the understanding of its structure.
dot
An In-depth Technical Guide to the Physical Properties of Dihydroquinine (DHQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroquinine (DHQ), also known as this compound, is a cinchona alkaloid closely related to quinine.[1][2] It is an organic compound used as a chiral ligand in asymmetric synthesis, most notably in the Sharpless dihydroxylation.[1][3] This technical guide provides a comprehensive overview of the core physical properties of DHQ, complete with experimental protocols and workflow visualizations to support researchers and drug development professionals.
Core Physical Properties of Dithis compound
The physical characteristics of a compound are critical for its handling, formulation, and application in various scientific contexts. The following tables summarize the key physical properties of Dithis compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆N₂O₂ | [1][4][5] |
| Molar Mass | 326.440 g·mol⁻¹ | [1] |
| Appearance | White or almost white, crystalline powder | [2] |
| Melting Point | 172.5 °C | [2] |
| 173–175 °C | [1][6] | |
| 168-176 °C | ||
| Boiling Point | 498.4°C at 760 mmHg | [4] |
| Density | 1.2±0.1 g/cm³ | [4] |
| Optical and Physicochemical Properties | ||
| Specific Optical Rotation ([α]D) | -148° in ethanol | [1][3] |
| -142° in alcohol | [4] | |
| -236° (c = 0.82 in 0.1N H₂SO₄) | [4] | |
| pKa | 5.33 | |
| Water Solubility | Almost insoluble (290 mg/l) | |
| 99.99 mg/L (20 °C) | [4] | |
| Solubility in other solvents | Soluble in methanol, chloroform, and ethanol.[2][7] Freely soluble in acetone, ether, and petroleum ether. Fairly soluble in ammonia water. |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring the key properties of Dithis compound.
Melting Point Determination
The melting point of an organic solid is a crucial indicator of its purity.[8] A sharp melting point range typically signifies a pure compound, while impurities tend to lower and broaden the melting range.[8][9]
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered Dithis compound is introduced into a thin-walled capillary tube, which is sealed at one end.[8][10] The sample is packed tightly to a height of 1-2 mm.[10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in a heating bath (e.g., Thiele tube with high-boiling point oil) or a melting point apparatus with a heated metal block.[8][9]
-
Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[9]
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[10]
Solubility Determination
The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[11]
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of solid Dithis compound is added to a known volume of the desired solvent in a sealed container.[11]
-
Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[11]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter.[11]
-
Quantification: The concentration of DHQ in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[11] A calibration curve with standard solutions of known concentrations is used for accurate quantification.
-
Data Reporting: Solubility is typically reported in units of mg/mL or mol/L at the specified temperature.[11]
Optical Rotation Measurement
Optical rotation is a key characteristic of chiral molecules like Dithis compound. It is measured using a polarimeter.
Methodology: Polarimetry
-
Sample Preparation: A solution of Dithis compound is prepared by accurately weighing the compound and dissolving it in a specific solvent (e.g., ethanol) to a known concentration (c, in g/mL).[12][13]
-
Instrument Calibration: The polarimeter is calibrated by measuring the optical rotation of the pure solvent (blank).[14][15]
-
Measurement: The polarimeter sample cell of a known path length (l, in decimeters) is filled with the DHQ solution, ensuring no air bubbles are present.[12][14] The observed optical rotation (α) is measured at a specific temperature and wavelength (typically the sodium D-line, 589.3 nm).[15]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c).[12]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Dithis compound, it indicates the pH at which the compound is 50% protonated. Potentiometric titration is a common and precise method for pKa determination.[16][17]
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of Dithis compound is prepared at a known concentration (e.g., 1 mM).[16] The solution is made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl.[16]
-
Titration Setup: The solution is placed in a reaction vessel with a magnetic stirrer, and a calibrated pH electrode is immersed in it.[16] The solution is purged with nitrogen to remove dissolved carbon dioxide.[16]
-
Titration: The solution is titrated with a standardized strong base solution (e.g., 0.1 M NaOH), added in small increments.[16]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.[16]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[18] The experiment is typically repeated multiple times to ensure accuracy.[16]
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. Dithis compound (DHQ) - Buchler GmbH [buchler-gmbh.com]
- 3. Dithis compound [bionity.com]
- 4. echemi.com [echemi.com]
- 5. Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8α,9R)- [webbook.nist.gov]
- 6. Dithis compound [chemeurope.com]
- 7. Dithis compound | CAS:522-66-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. rudolphresearch.com [rudolphresearch.com]
- 15. digicollections.net [digicollections.net]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
The Heart of the Fever Tree: A Technical Guide to the Natural Sources and Extraction of Cinchona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the botanical origins and extraction methodologies of cinchona alkaloids, a class of compounds pivotal to pharmaceutical development and stereoselective chemistry. From the Andean forests to modern industrial processing, we delve into the scientific underpinnings of sourcing and isolating these valuable natural products.
Natural Sources of Cinchona Alkaloids
Cinchona alkaloids are primarily sourced from the bark of trees belonging to the genus Cinchona of the Rubiaceae family. These trees are native to the tropical Andean forests of South America, with a historical and ongoing significance in global health due to their antimalarial properties.[1]
Prominent Cinchona Species
Several species of Cinchona are recognized for their significant alkaloid content. The most commercially important species include:
-
Cinchona pubescens (syn. C. succirubra): Known as red cinchona, this species is widely cultivated and contains a variable mix of the major alkaloids.
-
Cinchona calisaya : Referred to as yellow cinchona, it is historically one of the most important sources of quinine.[2]
-
Cinchona ledgeriana : Often considered a variety of C. calisaya, this species is renowned for its particularly high quinine content, with some cultivars yielding 8% to 13% quinine in the bark.[1]
-
Cinchona officinalis : Known as pale cinchona or Loxa bark, this was the first species to be scientifically described and utilized in Europe.
Geographical Distribution
Native to the Andean mountain ranges of countries like Peru, Ecuador, Colombia, and Bolivia, Cinchona species have been introduced and cultivated in other tropical regions.[1] Large-scale cultivation was historically established in India and Java (Indonesia), leading to the development of hybrids.[1] Today, cultivation also occurs in parts of Africa and other tropical areas.
Alkaloid Content and Composition
The concentration and relative abundance of the four primary cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—vary significantly between species, geographical location, age of the tree, and even the specific part of the bark harvested (trunk vs. root). The total alkaloid content in the bark typically ranges from 5% to 15%.[3]
| Cinchona Species | Total Alkaloid Content (%) | Quinine (%) | Quinidine (%) | Cinchonine (%) | Cinchonidine (%) | Reference |
| C. succirubra | 5 - 7 | Variable | Variable | Variable | Variable | [3] |
| C. calisaya | 4 - 7 | High | Variable | Variable | Variable | [3] |
| C. ledgeriana | 5 - 14 | 8 - 13 | Variable | Variable | Variable | [1][3] |
| C. officinalis | Variable | Variable | Variable | Variable | Variable | |
| Commercial Bark (Ph.Eur. quality) | 4.75 - 5.20 | 1.59 - 1.89 | - | 1.87 - 2.30 | 0.90 - 1.26 | [4] |
Note: The quantitative data for individual alkaloids can be highly variable. The values presented are indicative ranges found in the literature.
Biosynthesis of Cinchona Alkaloids
The biosynthesis of cinchona alkaloids is a complex process that is still being fully elucidated. It follows the general pathway of terpenoid indole alkaloid (TIA) biosynthesis, starting from the precursors tryptamine and secologanin.
A recent significant discovery has revised the understanding of the methoxy group's introduction in quinine and quinidine. It is now understood that this modification occurs early in the pathway, with the hydroxylation and subsequent O-methylation of tryptamine to form 5-methoxytryptamine.[5] This leads to parallel biosynthetic pathways for methoxylated and non-methoxylated alkaloids.
Below is a simplified diagram of the key steps in the cinchona alkaloid biosynthetic pathway.
Caption: Simplified biosynthetic pathway of major cinchona alkaloids.
Extraction of Cinchona Alkaloids
The extraction of cinchona alkaloids from the bark is a multi-step process that has evolved from traditional methods to more efficient and environmentally friendly modern techniques. The general principle involves liberating the alkaloids from their salt forms within the plant matrix and then separating them from other plant constituents.
General Extraction Workflow
The overall process can be summarized in the following stages:
Caption: General workflow for the extraction of cinchona alkaloids.
Experimental Protocols
This protocol outlines a typical laboratory procedure for the extraction of total cinchona alkaloids.
Materials:
-
Powdered cinchona bark (50 g)
-
Ammonia water
-
Milk of lime (calcium hydroxide suspension)
-
Toluene
-
Dilute sulfuric acid
-
Sodium hydroxide solution
-
Activated charcoal
-
Soxhlet apparatus
-
Standard laboratory glassware
Procedure:
-
Moisten 50 g of powdered cinchona bark with ammonia water and let it stand for one hour.
-
Add hot water, and after cooling, add milk of lime. Evaporate the mixture to dryness at a temperature below 60°C.
-
Pack the dried material into a Soxhlet apparatus and extract with toluene for 6 hours.
-
Extract the toluene extract with dilute sulfuric acid with stirring.
-
Separate the acidic aqueous layer and neutralize it to precipitate the crude alkaloid sulfates.
-
Dissolve the crude sulfates in hot water, decolorize with activated charcoal, and recrystallize to obtain the purified alkaloids.
This protocol is based on a patented industrial method for efficient extraction and separation.[6]
Materials:
-
Dried cinchona bark powder (<3% moisture, 60 mesh)
-
5% Sodium hydroxide solution
-
Industrial methanol
-
Concentrated sulfuric acid
-
Dichloroethane
-
Strongly acidic cation exchange resin
-
Ammonia solution
Procedure:
-
Pre-treatment: Soak 2 kg of cinchona bark powder in 5 L of 5% sodium hydroxide solution and sonicate for 1 hour to break the cells. Filter and dry the bark powder.
-
Extraction: Extract the pre-treated powder twice with 16 L of industrial methanol for 3.5 hours each time in a multi-functional extraction tank.
-
Concentration and Acid-Base Extraction: Filter the methanol extract and concentrate it. Disperse the resulting liquid extract in 2 L of water and adjust the pH to 3.5 with concentrated sulfuric acid. Extract once with 1 L of dichloroethane to remove impurities.
-
Ion-Exchange Chromatography: Pass the acidic aqueous solution through a column containing a strongly acidic cation exchange resin to adsorb the alkaloids.
-
Elution: Elute the alkaloids from the resin using a solution of methanol and ammonia.
-
Purification and Separation:
-
Dissolve the eluted alkaloids in 5% sulfuric acid, controlling the pH at 4.
-
Heat the solution to 65°C and decolorize with activated charcoal.
-
Adjust the pH to 6.5 with 10% sodium hydroxide solution to selectively precipitate quinine sulfate.
-
Further increase the pH of the filtrate to ≥10 to precipitate the other alkaloids (cinchonine, quinidine, cinchonidine).
-
The individual alkaloid fractions can be further purified by recrystallization or other chromatographic techniques to achieve purities higher than 99.5%.[6]
-
Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer faster and more efficient extraction with reduced solvent consumption.
-
Microwave-Assisted Extraction (MAE): Optimized conditions for extracting quinine from Cinchona officinalis have been reported as using 65% ethanol at 130°C for 34 minutes, yielding up to 3.93 ± 0.11 mg/g of quinine.[7]
-
Ultrasound-Assisted Extraction (UAE): For the same plant material, optimal UAE conditions were found to be 61% ethanol at 25°C for 15 minutes, with a yield of 2.81 ± 0.04 mg/g of quinine.[7]
Separation and Purification of Individual Alkaloids
The separation of the four major cinchona alkaloids from the crude extract is a critical step due to their structural similarity (diastereomers).
-
Fractional Crystallization: This traditional method relies on the differential solubility of the alkaloid salts in various solvents. For example, quinine sulfate is less soluble and can be selectively precipitated by careful pH adjustment.[8]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of cinchona alkaloids.[9] Reversed-phase HPLC with C18 columns and acidic mobile phases is common.[9] Supercritical Fluid Chromatography (SFC) has also emerged as a rapid and environmentally friendly alternative for the separation and quantification of these alkaloids.[4]
Conclusion
The extraction and purification of cinchona alkaloids represent a classic example of natural product chemistry that has been refined over centuries. While traditional methods are still relevant, modern techniques offer significant advantages in terms of efficiency, speed, and sustainability. A thorough understanding of the botanical sources, biosynthetic pathways, and extraction chemistry is essential for researchers and professionals involved in the development of pharmaceuticals and fine chemicals derived from this remarkable genus of plants. The ongoing research into the biosynthesis of these alkaloids continues to open new avenues for metabolic engineering and synthetic biology approaches to their production.
References
- 1. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the Cinchona alkaloids: late stages of the pathway - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Industrialized production method for efficiently extracting, separating and purifying serial cinchona alkaloid from cinchona bark - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Hydroquinine as a Pseudoenantiomer of Hydroquinidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinine and hydroquinidine are cinchona alkaloids, closely related to their more widely known vinyl-containing counterparts, quinine and quinidine. They are classified as pseudoenantiomers. This designation arises from their stereochemical relationship: they are diastereomers that possess opposite configurations at the two critical chiral centers, C8 and C9, which largely govern their three-dimensional shape and biological activity. Despite being diastereomers, their overall molecular topologies are mirror-image-like, leading to them often exhibiting opposing, or pseudoenantiomeric, effects in chiral recognition processes and biological systems. This guide provides a comprehensive technical overview of the core physicochemical properties, biological activities, and experimental protocols related to this compound and hydroquinidine, highlighting their similarities and differences as pseudoenantiomers.
Data Presentation
Physicochemical Properties
| Property | This compound | Hydroquinidine | References |
| Molecular Formula | C20H26N2O2 | C20H26N2O2 | [1][2] |
| Molecular Weight | 326.43 g/mol | 326.43 g/mol | [1][2] |
| Melting Point | 171-172 °C | 169-172 °C | [1][3] |
| Specific Rotation [α]D | -142° (c=1, EtOH) | +226° (c=2, EtOH) | [1][3] |
| IUPAC Name | (R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | [1][2] |
| CAS Number | 522-66-7 | 1435-55-8 | [1][2] |
Pharmacokinetic Properties
| Parameter | This compound | Hydroquinidine | References |
| Bioavailability | Data not readily available | ~70-80% | [4] |
| Protein Binding | ~90% | ~80-90% | [4] |
| Metabolism | Hepatic | Hepatic | [4] |
| Elimination Half-life | ~11-14 hours | ~7-10 hours | [4] |
| Excretion | Primarily renal | Primarily renal | [4] |
Biological Activities: A Comparative Analysis
This compound and hydroquinidine are primarily recognized for their antiarrhythmic properties, classifying them as Class Ia antiarrhythmic agents.[5][6][7][8] Their principal mechanism of action involves the blockade of fast-inward sodium channels (Nav1.5) in cardiomyocytes.[5][7] This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, prolongs the action potential duration, and increases the effective refractory period, thereby suppressing tachyarrhythmias.
While both pseudoenantiomers share this primary mechanism, subtle differences in their potency and electrophysiological effects have been observed. Comparative studies on their metabolites have shown that both parent compounds and their derivatives exert qualitatively similar but quantitatively different effects on the cardiac action potential.[4] For instance, at a concentration of 50 microM, hydroquinidine and its metabolite showed a less potent effect on the depression of Vmax compared to quinidine and its metabolite.[4]
Beyond their antiarrhythmic effects, cinchona alkaloids, including this compound and hydroquinidine, are extensively used as chiral catalysts and ligands in asymmetric synthesis due to their distinct stereochemical arrangements. Their pseudoenantiomeric nature allows for the selective synthesis of opposite enantiomers of a target molecule.
Experimental Protocols
Synthesis of this compound and Hydroquinidine
Objective: To synthesize this compound and hydroquinidine by catalytic hydrogenation of their parent vinyl compounds, quinine and quinidine, respectively.
Materials:
-
Quinine or Quinidine
-
Ethanol (absolute)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Dissolve quinine (or quinidine) in absolute ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% palladium on carbon catalyst to the solution (typically 5-10% by weight of the starting alkaloid).
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite or filter paper to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound (or hydroquinidine).
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Extraction of Cinchona Alkaloids from Bark
Objective: To extract a mixture of cinchona alkaloids, including this compound and hydroquinidine, from cinchona bark.
Materials:
-
Powdered cinchona bark
-
Toluene
-
2M Sodium hydroxide solution
-
0.1M Sulfuric acid
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Mix the powdered cinchona bark with a sufficient volume of 2M sodium hydroxide solution to form a paste.
-
Add toluene to the paste and stir or shake vigorously for several hours to extract the alkaloids into the organic phase.
-
Separate the toluene layer from the solid plant material by filtration or decantation.
-
Transfer the toluene extract to a separatory funnel and extract the alkaloids into an aqueous phase by shaking with 0.1M sulfuric acid. The alkaloids will form water-soluble sulfate salts.
-
Separate the lower aqueous layer containing the alkaloid salts.
-
Repeat the extraction of the toluene phase with fresh sulfuric acid to ensure complete recovery.
-
Combine the acidic aqueous extracts. The alkaloids can be precipitated by the addition of a base (e.g., sodium hydroxide) to raise the pH.
-
The precipitated alkaloids can be collected by filtration, washed with water, and dried. This mixture can then be subjected to chromatographic separation to isolate individual alkaloids.
In Vitro Assessment of Sodium Channel Blockade
Objective: To compare the sodium channel blocking activity of this compound and hydroquinidine using whole-cell patch-clamp electrophysiology on cells expressing the human cardiac sodium channel, Nav1.5.[9][10][11]
Materials:
-
Cell line stably expressing human Nav1.5 channels (e.g., HEK-293 cells)
-
Patch-clamp rig (amplifier, micromanipulators, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
Stock solutions of this compound and hydroquinidine in a suitable solvent (e.g., DMSO)
Procedure:
-
Culture the Nav1.5-expressing cells to an appropriate confluency for patch-clamp experiments.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents by applying a voltage protocol. A typical protocol to elicit sodium currents involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to various test potentials (e.g., from -80 mV to +40 mV in 10 mV increments).
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
After a steady-state block is achieved (typically within 2-5 minutes), record the sodium currents again using the same voltage protocol.
-
Wash out the drug by perfusing with the control external solution and ensure the current returns to baseline.
-
Repeat steps 5-7 with different concentrations of this compound and for hydroquinidine to generate concentration-response curves.
-
Analyze the data to determine the IC50 (half-maximal inhibitory concentration) for each compound, which represents its potency in blocking the sodium channels. Compare the IC50 values of this compound and hydroquinidine.
Mandatory Visualizations
Caption: Mechanism of action of this compound and Hydroquinidine as Class Ia antiarrhythmics.
Caption: Experimental workflow for the comparative analysis of this compound and Hydroquinidine.
Conclusion
This compound and hydroquinidine serve as a compelling example of pseudoenantiomerism, where subtle changes in stereochemistry lead to distinct, and often opposing, chiral recognition properties. While they share a common mechanism of action as Class Ia antiarrhythmic agents by blocking cardiac sodium channels, their differing three-dimensional structures can influence their potency, pharmacokinetics, and efficacy in other biological systems. For researchers in drug development and asymmetric synthesis, a thorough understanding of their unique properties is crucial for their effective application, whether as therapeutic agents or as powerful tools in the synthesis of chiral molecules. This guide provides a foundational resource for professionals working with these fascinating cinchona alkaloids.
References
- 1. (-)-Dithis compound | C20H26N2O2 | CID 121515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydroquinidine - Wikipedia [en.wikipedia.org]
- 4. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. partone.litfl.com [partone.litfl.com]
- 7. [Class I antiarrhythmic drugs: mechanisms, contraindications, and current indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. fda.gov [fda.gov]
- 10. Molecular analysis of the Na+ channel blocking actions of the novel class I anti-arrhythmic agent RSD 921 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Organocatalysis with Hydroquinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the quest for efficient, stereoselective, and environmentally benign catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar alongside metal and biocatalysis. Within this field, cinchona alkaloids, and specifically hydroquinine, have garnered significant attention as privileged scaffolds for the development of highly effective asymmetric catalysts. This technical guide delves into the fundamental principles of organocatalysis employing this compound, with a focus on its application in the synthesis of chiral molecules, a critical aspect of drug discovery and development.
This compound, a dihydro derivative of quinine, serves as a robust chiral backbone for a variety of bifunctional organocatalysts. These catalysts typically feature a basic quinuclidine nitrogen and a hydrogen-bond-donating moiety, often a thiourea or squaramide group, attached to the C9 position. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile in a highly organized, stereocontrolled manner, leading to products with exceptional levels of enantiopurity.[1][2] This guide will explore the mechanistic underpinnings of this catalytic strategy, present quantitative data from key applications, provide detailed experimental protocols, and visualize the intricate catalytic cycles.
Core Principles of Bifunctional Catalysis with this compound Derivatives
The efficacy of this compound-based organocatalysts lies in their ability to act as bifunctional catalysts, mimicking the active sites of enzymes. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity. Concurrently, the thiourea or squaramide moiety functions as a hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack by the nucleophile.[3][4][5] This cooperative activation within a chiral environment is the key to achieving high enantioselectivity.
The Catalytic Cycle: A General Overview
The general catalytic cycle for a this compound-thiourea or -squaramide catalyzed reaction can be conceptualized as follows:
Caption: Generalized catalytic cycle of a bifunctional this compound catalyst.
Key Asymmetric Transformations Catalyzed by this compound Derivatives
This compound-based organocatalysts have proven to be highly versatile, effectively catalyzing a broad spectrum of asymmetric reactions. This section highlights some of the most significant transformations, with a focus on the quantitative outcomes.
Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction, the nucleophilic addition of a nitroalkane to an imine, is a powerful tool for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines and α-amino acids. This compound-thiourea catalysts have demonstrated exceptional performance in this reaction, particularly with challenging substrates like isatin-derived ketimines.[6][7]
| Entry | Substrate (Isatin-derived Ketimine) | Nitroalkane | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1 | N-Boc, 5-H | Nitroethane | 10 | Toluene | -20 | 99 | 91:9 | 96 | [7] |
| 2 | N-Boc, 5-F | Nitroethane | 10 | Toluene | -20 | 98 | 85:15 | 92 | [7] |
| 3 | N-Boc, 5-Cl | Nitroethane | 10 | Toluene | -20 | 99 | 99:1 | 98 | [7] |
| 4 | N-Boc, 5-Br | Nitroethane | 10 | Toluene | -20 | 98 | 96:4 | 95 | [7] |
| 5 | N-Boc, 6-Cl | Nitroethane | 10 | Toluene | -20 | 98 | 94:6 | 96 | [7] |
| 6 | N-Boc, 5-H | 1-Nitropropane | 10 | Toluene | -20 | 97 | 97:3 | 96 | [7] |
| 7 | N-Boc, 5-H | 1-Nitropentane | 10 | Toluene | -20 | 96 | 97:3 | 90 | [7] |
Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. This compound-squaramide catalysts have been successfully employed in the asymmetric Michael addition of various nucleophiles to nitroalkenes and other acceptors, yielding products with high diastereo- and enantioselectivity.
| Entry | Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1 | 2-Oxocyclopentanecarboxylate | trans-β-Nitrostyrene | 1 | THF | rt | 76 | >100:1 | 98 | [8] |
| 2 | Indanone | 4-Arylmethylidene-2,3-dioxopyrrolidine | 5 | CH2Cl2 | rt | 99 | >20:1 | 99 | [9] |
| 3 | α-Azidoindanone | Azadiene | 10 | ACN | rt | 85 | - | 90:10 (er) | [10] |
| 4 | Pyrazolin-5-one | trans-β-Nitrostyrene | 0.25 | Toluene | rt | >99 | - | 94 | [11] |
Experimental Protocols
This section provides detailed experimental methodologies for representative reactions catalyzed by this compound derivatives.
General Procedure for the Asymmetric Aza-Henry Reaction of Isatin-Derived Ketimines[7]
To a solution of the isatin-derived N-Boc ketimine (0.1 mmol) and the this compound-derived thiourea catalyst (10 mol%) in toluene (1.0 mL) were added 3Å molecular sieves (40 mg). The mixture was stirred at room temperature for 10 minutes and then cooled to -20 °C. The nitroalkane (0.5 mmol) was added dropwise, and the reaction mixture was stirred at -20 °C for the time specified in the data table. Upon completion of the reaction (monitored by TLC), the reaction mixture was directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product. The enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.
General Procedure for the Asymmetric Michael Addition of β-Ketoesters to Nitroolefins[8]
To a solution of the trans-β-nitrostyrene (0.2 mmol) and the this compound-squaramide catalyst (1-5 mol%) in the specified solvent (1.0 mL) was added the β-ketoester (0.24 mmol). The reaction mixture was stirred at room temperature for the indicated time. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to give the corresponding Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.
Mechanistic Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles and key interactions for specific reactions.
Catalytic Cycle for the Aza-Henry Reaction
Caption: Proposed catalytic cycle for the this compound-thiourea catalyzed aza-Henry reaction.
Experimental Workflow for a Typical Asymmetric Michael Addition
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions [ccspublishing.org.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Chiral Thiourea Derived from this compound and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Squaramide-catalysed asymmetric Michael addition/cyclization cascade reaction of 4-arylmethylidene-2,3-dioxopyrrolidines with 2-isothiocyanato-1-indanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Pivotal Role of Hydroquinine in Driving Stereoselective Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral catalysts, the architects of stereoselectivity, are at the heart of this endeavor. Among these, cinchona alkaloids and their derivatives have long been celebrated for their remarkable ability to induce asymmetry in a wide array of chemical transformations. This in-depth technical guide focuses on the applications of hydroquinine, a prominent member of the cinchona alkaloid family, as a catalyst and ligand in key stereoselective reactions. Through a detailed exploration of its role in asymmetric dihydroxylation, aza-Henry reactions, and Michael additions, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's synthetic utility, complete with detailed experimental protocols, comparative data, and mechanistic insights.
Asymmetric Dihydroxylation: A Cornerstone of Stereoselective Olefin Functionalization
The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely adopted method for the conversion of prochiral olefins into chiral vicinal diols with high enantiomeric excess.[1][2][3] this compound-derived ligands are central to the commercially available "AD-mix-α" reagent, which preferentially delivers the diol to the α-face of the olefin.[2]
The catalytic cycle, initiated by the coordination of the chiral ligand to osmium tetroxide, proceeds through a [3+2] cycloaddition mechanism to form a key osmylate ester intermediate. Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then reoxidized by a stoichiometric oxidant, typically potassium ferricyanide, to complete the catalytic cycle.[2][3]
Quantitative Data for Asymmetric Dihydroxylation
| Olefin Substrate | Product | Ligand System | Yield (%) | ee (%) | Reference |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | AD-mix-α | 95 | 92 | [4] |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | AD-mix-α | 98 | >99 | [4] |
| 1-Decene | (R)-1,2-Decanediol | AD-mix-α | 90 | 94 | [4] |
| α-Methylstyrene | (S)-1-Phenyl-1,2-propanediol | AD-mix-α | 92 | 88 | [4] |
Experimental Protocol: Asymmetric Dihydroxylation of Styrene
Materials:
-
Styrene (1.0 mmol, 104 mg)
-
AD-mix-α (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of tert-butanol and water (1:1, 10 mL) is added to a round-bottom flask containing AD-mix-α (1.4 g). The mixture is stirred at room temperature until the phases are transparent and the aqueous layer is orange.
-
The mixture is cooled to 0 °C in an ice bath, and styrene (1.0 mmol, 104 mg) is added.
-
The reaction is stirred vigorously at 0 °C for 24 hours. The color of the reaction mixture will change from orange to a brownish-orange.
-
The reaction is quenched by the addition of sodium sulfite (1.5 g) and stirred for 1 hour.
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral diol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Aza-Henry (Nitro-Mannich) Reaction: Crafting Chiral Amines
The aza-Henry reaction, or nitro-Mannich reaction, is a carbon-carbon bond-forming reaction that produces β-nitroamines, valuable precursors to chiral 1,2-diamines and α-amino acids. This compound-derived bifunctional catalysts, particularly thioureas, have emerged as highly effective promoters of this transformation, demonstrating excellent enantioselectivity and diastereoselectivity.[5][6][7]
These catalysts operate through a dual activation mechanism. The tertiary amine of the this compound moiety acts as a Brønsted base, deprotonating the nitroalkane to form a nitronate intermediate. Simultaneously, the thiourea group activates the imine electrophile through hydrogen bonding, facilitating the stereocontrolled addition of the nitronate.[6]
Quantitative Data for Asymmetric Aza-Henry Reaction
| Ketimine Substrate (Isatin-derived) | Nitroalkane | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) | Reference |
| N-Boc, 5-F | Nitroethane | 10 | 98 | 91:9 | 96 | [6] |
| N-Boc, 5-Cl | Nitroethane | 10 | 99 | 85:15 | 92 | [6] |
| N-Boc, 5-Br | Nitroethane | 10 | 96 | 99:1 | 98 | [6] |
| N-Boc, H | 1-Nitropropane | 10 | 95 | 90:10 | 94 | [6] |
Experimental Protocol: Asymmetric Aza-Henry Reaction of an Isatin-Derived Ketimine
Materials:
-
N-Boc-isatin-derived ketimine (0.1 mmol)
-
Nitroethane (0.5 mmol)
-
This compound-derived thiourea catalyst (0.01 mmol, 10 mol%)
-
Chloroform (1.0 mL)
-
3Å Molecular Sieves (20 mg)
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction vial, add the N-Boc-isatin-derived ketimine (0.1 mmol), the this compound-derived thiourea catalyst (0.01 mmol), and 3Å molecular sieves (20 mg).
-
The vial is purged with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous chloroform (1.0 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
The reaction mixture is cooled to the specified temperature (e.g., -20 °C).
-
Nitroethane (0.5 mmol) is added dropwise.
-
The reaction is stirred at this temperature for the specified time (e.g., 24-72 hours), monitoring the progress by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column.
-
The product is purified by flash column chromatography (eluent: petroleum ether/ethyl acetate gradient).
-
The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Asymmetric Michael Addition: Enantioselective Carbon-Carbon Bond Formation
The Michael addition is a fundamental reaction for the formation of carbon-carbon bonds. The use of this compound and its derivatives as organocatalysts has enabled highly enantioselective conjugate additions of various nucleophiles, such as 1,3-dicarbonyl compounds, to α,β-unsaturated acceptors like nitroalkenes.[8][9]
The catalytic mechanism is believed to involve the formation of a hydrogen-bonded complex between the this compound catalyst and the 1,3-dicarbonyl compound, enhancing its nucleophilicity. The chiral environment provided by the catalyst then directs the approach of the enolate to one face of the nitroalkene, leading to the formation of the product with high stereocontrol.
Quantitative Data for Asymmetric Michael Addition
| 1,3-Dicarbonyl Compound | Nitroalkene | Catalyst | Yield (%) | ee (%) | Reference |
| Acetylacetone | β-Nitrostyrene | This compound-derived squaramide | 95 | 92 | [9] |
| Dibenzoylmethane | β-Nitrostyrene | This compound-derived squaramide | 98 | 96 | [9] |
| Diethyl malonate | (E)-1-Nitro-3-phenylprop-1-ene | This compound derivative | 85 | 90 | [8] |
| 1,3-Indandione | β-Nitrostyrene | This compound-based primary amine | 92 | 88 | [8] |
Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
Materials:
-
β-Nitrostyrene (0.5 mmol)
-
Acetylacetone (0.55 mmol)
-
This compound-derived catalyst (e.g., squaramide or primary amine, 0.05 mmol, 10 mol%)
-
Toluene (1 mL)
-
Brine solution
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the this compound-derived catalyst (0.05 mmol) and β-nitrostyrene (0.5 mmol).
-
The vial is placed under an inert atmosphere.
-
Anhydrous toluene (1 mL) is added, followed by acetylacetone (0.55 mmol).
-
The reaction mixture is stirred vigorously at the specified temperature (e.g., -20 °C to room temperature) for the time indicated by TLC monitoring.
-
Once the reaction is complete, the mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
This compound and its derivatives have unequivocally demonstrated their value as powerful tools in the field of stereoselective synthesis. Their applications in asymmetric dihydroxylation, aza-Henry reactions, and Michael additions provide efficient and reliable routes to a diverse range of enantioenriched molecules that are of significant interest to the pharmaceutical and chemical industries. The detailed protocols and comparative data presented in this guide are intended to facilitate the adoption and further exploration of these methodologies by the scientific community. As the demand for chiral compounds continues to grow, the versatility and efficacy of this compound-based catalysts ensure their enduring relevance in the ongoing pursuit of synthetic excellence.
References
- 1. upfinder.upf.edu [upfinder.upf.edu]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Chiral Thiourea Derived from this compound and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Michael Addition catalyzed by Quinine Derivative - Buchler GmbH [buchler-gmbh.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Hydroquinine-Derived Thiourea Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel chiral thiourea catalysts derived from hydroquinine. These bifunctional organocatalysts have demonstrated high efficacy in promoting enantioselective and diastereoselective reactions, such as the aza-Henry reaction, which is crucial in the synthesis of complex molecules and pharmaceutical intermediates.
Introduction
Chiral thiourea catalysts derived from cinchona alkaloids, such as this compound, have emerged as powerful tools in asymmetric synthesis. Their mechanism of action involves a dual hydrogen-bonding activation of the electrophile, which, combined with the steric environment provided by the alkaloid scaffold, allows for high stereocontrol. The catalysts described herein are particularly effective for the aza-Henry reaction of isatin-derived ketimines with nitroalkanes, yielding products with high enantiomeric excess (ee) and diastereomeric ratios (dr).[1][2][3][4] The use of a this compound skeleton, as opposed to quinine, has been shown to significantly improve diastereoselectivity in certain reactions.[2]
Catalyst Synthesis Workflow
The general synthesis of this compound-derived thiourea catalysts involves a multi-step process, starting from commercially available this compound. The workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound-derived thiourea catalysts.
Experimental Protocols
The following protocols are based on the synthesis of a specific series of this compound-derived thiourea catalysts.[1][2]
General Methods
All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Solvents should be purified according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (HSGF 254) and visualized with UV light. Product purification is typically achieved through flash column chromatography on silica gel (200–300 mesh).[2]
Synthesis of Catalyst 2c
This protocol describes the synthesis of a representative this compound-derived thiourea catalyst.
Procedure:
The crude product is purified by flash chromatography using a solvent system of dichloromethane/methanol (20:1).
Characterization of Catalyst 2c:
-
Appearance: White solid
-
Yield: 48%
-
Melting Point: 161–162 °C
-
Optical Rotation: [α]D25 = -48.5 (c = 0.5, CHCl3)
Application in Aza-Henry Reaction
These catalysts have been successfully employed in the asymmetric aza-Henry reaction between isatin-derived N-Boc ketimines and nitroalkanes.
General Procedure for the Aza-Henry Reaction
To a solution of the isatin-derived ketimine (0.1 mmol) and the this compound-derived thiourea catalyst (10 mol %) in the specified solvent (1 mL), the nitroalkane (5 equivalents) is added at the indicated temperature. In some cases, an additive such as 3 Å molecular sieves (40 mg) is included. The reaction progress is monitored by TLC. Upon completion, the product is purified by flash chromatography.
Optimization of Reaction Conditions
The following table summarizes the optimization of the aza-Henry reaction using catalyst 2c.
| Entry | Solvent | Additive | Temperature (°C) | Yield (%) | dr | ee (%) |
| 1 | Toluene | 3 Å molecular sieves | -20 | 99 | 91:9 | 96 |
| 2 | CHCl3 | None | -20 | - | 60:40 | 32 |
| 3 | Et2O | None | -20 | 90 | - | - |
| 4 | Toluene | None | -20 | - | 90:10 | 92 |
| 5 | Toluene | 3 Å molecular sieves | 0 | - | - | - |
Data extracted from a study by an independent research group.[1]
The optimal conditions were found to be using 10 mol % of catalyst 2c with 5 equivalents of nitroethane in toluene at -20 °C with the addition of 3 Å molecular sieves.[1]
Substrate Scope
Under the optimized conditions, the scope of the reaction was explored with various substituted isatin-derived ketimines and long-chain nitroalkanes.
| Entry | Ketimine Substituent | Nitroalkane | Yield (%) | dr | ee (%) |
| 1 | H | Nitroethane | 99 | 90:10 | 98 |
| 2 | 5-F | Nitroethane | 98 | 91:9 | 97 |
| 3 | 5-Cl | Nitroethane | 99 | 92:8 | 98 |
| 4 | 5-Br | Nitroethane | 99 | 93:7 | 99 |
| 5 | 7-Cl | Nitroethane | 95 | 66:34 | 99 |
| 6 | 7-Br | Nitroethane | 96 | 70:30 | 91 |
| 7 | H | 1-Nitropropane | 96 | 99:1 | 90 |
| 8 | H | 1-Nitrobutane | 97 | 99:1 | 85 |
Data extracted from a study by an independent research group.[1]
The results indicate that the catalysts are effective for a range of substrates, affording high yields, and in many cases, excellent enantioselectivities and diastereoselectivities.[1][2] Notably, substrates with substituents at the 7-position of the isatin ring resulted in lower diastereoselectivity, though enantioselectivity remained high.[2]
Conclusion
The this compound-derived thiourea catalysts represent a valuable class of organocatalysts for asymmetric synthesis. The protocols provided herein offer a foundation for their synthesis and application in reactions such as the aza-Henry reaction. Their operational simplicity, mild reaction conditions, and the high stereoselectivity they afford make them amenable for applications in academic research and the development of pharmaceutical compounds.[1]
References
Application Notes and Protocols: Hydroquinine-Catalyzed Asymmetric aza-Henry Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aza-Henry (or nitro-Mannich) reaction is a powerful carbon-carbon bond-forming reaction that provides access to valuable β-nitroamines, which are versatile precursors for the synthesis of vicinal diamines and α-amino acids. The enantioselective variant of this reaction is of great importance in medicinal chemistry and drug development for the creation of chiral molecules. This document provides a detailed protocol for the asymmetric aza-Henry reaction using a chiral thiourea catalyst derived from hydroquinine. This catalyst has demonstrated high enantioselectivity (78–99% ee) and excellent diastereoselectivity (up to 99:1 dr) in the reaction between isatin-derived ketimines and nitroalkanes.[1][2][3]
Reaction Principle
The reaction involves the nucleophilic addition of a nitroalkane to an imine, catalyzed by a bifunctional this compound-derived thiourea catalyst. The catalyst activates the nitroalkane through its basic quinuclidine moiety and the imine via hydrogen bonding with the thiourea and hydroxyl groups, leading to a highly organized transition state that controls the stereochemical outcome of the reaction.
Experimental Protocols
Materials and Reagents
-
This compound-derived thiourea catalyst
-
Isatin-derived ketimine
-
Nitroalkane
-
Anhydrous solvent (e.g., chloroform, toluene, m-xylene)
-
3 Å molecular sieves (optional, but recommended for optimal results)[1]
-
Deuterated solvent for NMR analysis (e.g., CDCl₃, CD₃OD)
-
Reagents for workup and purification (e.g., saturated aqueous NH₄Cl, anhydrous Na₂SO₄, silica gel for chromatography)
General Experimental Procedure for the aza-Henry Reaction
-
To a dried reaction vial, add the isatin-derived ketimine (0.1 mmol, 1.0 equiv), the this compound-derived thiourea catalyst (0.01 mmol, 10 mol %), and 3 Å molecular sieves (20 mg).
-
Add the anhydrous solvent (1.0 mL) and stir the mixture at the specified temperature (e.g., -20 °C).
-
Add the nitroalkane (0.5 mmol, 5.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitroamine.
Data Presentation
Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the aza-Henry reaction between N-Boc-isatin-derived ketimine and nitroethane, using a this compound-derived catalyst.
| Entry | Catalyst (mol %) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 10 | CHCl₃ | None | -20 | 48 | 97 | 85:15 | 32 |
| 2 | 10 | Toluene | None | -20 | 48 | 95 | 88:12 | 85 |
| 3 | 10 | m-Xylene | None | -20 | 48 | 98 | 90:10 | 92 |
| 4 | 10 | m-Xylene | 3 Å MS | -20 | 48 | 99 | 91:9 | 96 |
| 5 | 10 | m-Xylene | 4 Å MS | -20 | 48 | 98 | 90:10 | 95 |
| 6 | 10 | m-Xylene | 5 Å MS | -20 | 48 | 97 | 90:10 | 94 |
| 7 | 10 | m-Xylene | 3 Å MS | 0 | 24 | 90 | 85:15 | 90 |
Data sourced from a study by Wang et al.[1]
Substrate Scope
The this compound-catalyzed aza-Henry reaction is applicable to a range of substituted isatin-derived ketimines and various nitroalkanes.
Table 1: Substrate Scope with Various Ketimines
| Entry | R¹ | R² | Product | Yield (%) | dr | ee (%) |
| 1 | H | H | 4a | 99 | 91:9 | 96 |
| 2 | 5-F | H | 4b | 98 | 92:8 | 97 |
| 3 | 5-Cl | H | 4c | 97 | 93:7 | 98 |
| 4 | 5-Br | H | 4d | 96 | 94:6 | 99 |
| 5 | 6-Cl | H | 4e | 95 | 90:10 | 95 |
| 6 | 7-F | H | 4f | 94 | 88:12 | 94 |
| 7 | H | Me | 4g | 92 | 95:5 | 97 |
Reaction conditions: Ketimine (0.1 mmol), nitroethane (0.5 mmol), catalyst (10 mol %), 3 Å molecular sieves in m-xylene (1 mL) at -20 °C for 48 h. Data from Wang et al.[1]
Table 2: Substrate Scope with Various Nitroalkanes
| Entry | R¹ | Nitroalkane | Product | Yield (%) | dr | ee (%) |
| 1 | H | Nitropropane | 4n | 97 | 97:3 | 96 |
| 2 | H | Nitropentane | 4o | 96 | 97:3 | 90 |
| 3 | H | Nitrohexane | 4p | 95 | 98:2 | 88 |
Reaction conditions: N-Boc-isatin ketimine (0.1 mmol), nitroalkane (0.5 mmol), catalyst (10 mol %), 3 Å molecular sieves in m-xylene (1 mL) at -20 °C for 48 h. Data from Wang et al.[1]
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the this compound-catalyzed aza-Henry reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the aza-Henry reaction.
References
Application Notes and Protocols for Enantioselective Alkylation with Hydroquinine Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of hydroquinine and its derivatives as organocatalysts in enantioselective alkylation reactions. The methodologies outlined are particularly relevant for the asymmetric synthesis of chiral molecules, a critical aspect of modern drug discovery and development.
Application Notes
This compound, a Cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations. In the realm of enantioselective alkylation, they are particularly effective under phase-transfer catalysis (PTC) conditions and in photo-organocatalytic systems. These catalysts offer a metal-free and environmentally benign alternative to traditional metal-based catalysts.
The primary application lies in the α-alkylation of pronucleophiles such as β-keto esters, β-keto amides, and cyclic ketones. The this compound catalyst, typically in the form of a quaternary ammonium salt, facilitates the formation of a chiral ion pair with the enolate of the substrate. This chiral complex then directs the approach of the alkylating agent, leading to the preferential formation of one enantiomer.
Key advantages of using this compound-based catalysts include:
-
High Enantioselectivity: Excellent enantiomeric excesses (ee) have been reported for a range of substrates and alkylating agents.
-
Mild Reaction Conditions: These reactions can often be carried out at or below room temperature, preserving the integrity of sensitive functional groups.
-
Operational Simplicity: The experimental setups are generally straightforward, avoiding the need for strictly anhydrous or anaerobic conditions often required for metal-catalyzed reactions.
-
Catalyst Recyclability: In many cases, the phase-transfer catalyst can be recovered and reused, enhancing the economic and environmental viability of the process.
Mechanism of Enantioselection in Phase-Transfer Catalysis
The enantioselectivity in this compound-catalyzed phase-transfer alkylation is believed to arise from the formation of a well-defined chiral ion pair between the quaternary ammonium cation of the catalyst and the enolate of the β-dicarbonyl compound. The rigid structure of the this compound framework creates a chiral environment that shields one face of the planar enolate. The alkylating agent then preferentially attacks from the less sterically hindered face, resulting in the formation of the product with high enantiomeric excess. Hydrogen bonding between the hydroxyl group of the this compound moiety and the enolate is also thought to play a crucial role in rigidifying the transition state and enhancing stereocontrol.
Experimental Protocols
Protocol 1: Enantioselective α-Alkylation of Cyclic β-Keto Esters under Phase-Transfer Catalysis
This protocol is a general procedure adapted from methodologies employing Cinchona alkaloid derivatives for the asymmetric α-alkylation of cyclic β-keto esters.[1]
Materials:
-
Cyclic β-keto ester (1.0 equiv)
-
Alkyl halide (1.2 - 2.0 equiv)
-
This compound-derived quaternary ammonium bromide (e.g., N-benzylhydroquininium bromide) (1-10 mol%)
-
Base (e.g., solid Cs₂CO₃, K₂CO₃, or 50% aq. NaOH)
-
Anhydrous toluene or other suitable non-polar solvent
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and appropriate eluent system for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the cyclic β-keto ester (1.0 equiv), the this compound-derived phase-transfer catalyst (e.g., 5 mol%), and the base (e.g., 3.0 equiv of solid K₂CO₃).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.2 M with respect to the β-keto ester).
-
Stir the mixture vigorously at the desired temperature (e.g., 0 °C or room temperature).
-
Add the alkyl halide (1.5 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 48 hours depending on the reactivity of the substrates.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α-alkylated product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
The following tables summarize representative quantitative data for enantioselective alkylations using Cinchona alkaloid-derived catalysts.
Table 1: Enantioselective α-Alkylation of a Cyclic β-Keto Ester
| Entry | Alkylating Agent | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzyl bromide | 10 | 50% aq. NaOH | Toluene | 24 | 95 | 92 |
| 2 | Allyl bromide | 10 | Cs₂CO₃ | Toluene | 12 | 98 | 95 |
| 3 | Ethyl iodide | 5 | K₂CO₃ | CH₂Cl₂ | 48 | 85 | 88 |
Table 2: Enantioselective Michael Addition of Malonates to Unsaturated 1,4-Diketones [2][3]
| Entry | Malonate | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Diethyl malonate | This compound-thiourea | 10 | DCE | 24 | 98 | 93 |
| 2 | Dibenzyl malonate | This compound-squaramide | 10 | Toluene | 36 | 95 | 90 |
| 3 | Di-tert-butyl malonate | This compound-thiourea | 10 | DCE | 48 | 92 | 85 |
Visualizations
References
- 1. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Dihydroxylation Using Hydroquinine-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone reaction in modern organic synthesis, enabling the enantioselective conversion of prochiral alkenes into chiral vicinal diols.[1][2][3] These diols are invaluable chiral building blocks for the synthesis of pharmaceuticals, natural products, and other fine chemicals.[4][5] The reaction's success lies in the use of a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, such as hydroquinine ((DHQ)₂) or hydroquinidine ((DHQD)₂).[2][6] This protocol achieves high enantioselectivities for a wide variety of olefin substrates.[2]
The ligands, often complexed with a phthalazine (PHAL) linker, create a chiral environment around the osmium catalyst, dictating the facial selectivity of the dihydroxylation. For convenience, premixed formulations known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand) are commercially available.[1][2][7] These mixes also contain the osmium catalyst, a stoichiometric reoxidant (typically potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃).[7][8]
Core Principles and Reagents
The Sharpless Asymmetric Dihydroxylation is a highly reliable and practical method for creating chiral 1,2-diols.[1] The reaction is highly site-selective, favoring the oxidation of the most electron-rich double bond in a polyene substrate.[2]
Key Components:
-
Osmium Catalyst: Typically OsO₄ or K₂OsO₂(OH)₄ is used in catalytic amounts due to its high cost and toxicity.[2][6]
-
Chiral Ligand: Dithis compound (DHQ) or dihydroquinidine (DHQD) derivatives are used to induce asymmetry. The choice between the two determines the absolute stereochemistry of the resulting diol.[2][6]
-
AD-mix-α contains (DHQ)₂PHAL.
-
AD-mix-β contains (DHQD)₂PHAL.[2]
-
-
Stoichiometric Oxidant: Regenerates the Os(VIII) catalyst from the Os(VI) species formed after the dihydroxylation step. Potassium ferricyanide (K₃Fe(CN)₆) is the most common, though N-methylmorpholine N-oxide (NMO) can also be used.[1][2]
-
Solvent System: A biphasic system, typically t-butanol and water, is used.[9]
-
Additive: Methanesulfonamide (CH₃SO₂NH₂) is often added to accelerate the hydrolysis of the osmate ester intermediate and improve the catalytic turnover, especially for non-terminal alkenes.[2]
Mechanism of Action: The Catalytic Cycle
The reaction proceeds through a primary catalytic cycle that ensures high enantioselectivity.
-
Complex Formation: Osmium tetroxide forms a complex with the chiral this compound ligand.[2]
-
Cycloaddition: This chiral complex undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1][2] The facial selectivity of this step is directed by the chiral ligand.
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol and the reduced osmium(VI) species.[2]
-
Reoxidation: The stoichiometric oxidant, K₃Fe(CN)₆, reoxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.[9]
A potential secondary catalytic pathway can occur if the osmate ester is oxidized before it dissociates, which can lead to lower enantioselectivities. This is often suppressed by using a higher molar concentration of the chiral ligand.[2]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Quantitative Data on Substrate Performance
The enantiomeric excess (ee%) and yield of the asymmetric dihydroxylation are highly dependent on the structure of the alkene substrate. The following table summarizes representative results for various olefin classes using AD-mix-β.
| Alkene Substrate | Olefin Class | Product Configuration | Yield (%) | ee (%) | Reference |
| trans-Stilbene | trans-Disubstituted | (R,R) | 95 | >99 | [9] |
| Styrene | Monosubstituted | (R) | 92 | 97 | [9] |
| 1-Decene | Monosubstituted | (R) | 85 | 97 | [9] |
| α-Methylstyrene | 1,1-Disubstituted | (S) | 90 | 94 | [9] |
| trans-3-Decene | trans-Disubstituted | (3R,4R) | 80 | 94 | [9] |
| cis-Stilbene | cis-Disubstituted | (R,R) | 75 | 30 | [10] |
| Methyl trans-cinnamate | trans-Disubstituted | (2R,3S) | 89 | 98 | [6] |
Note: Results can vary based on specific reaction conditions.
Experimental Protocols
General Workflow for Asymmetric Dihydroxylation
The following diagram outlines the typical experimental workflow for a Sharpless AD reaction.
Caption: General experimental workflow for Sharpless AD.
Detailed Protocol for Dihydroxylation of 1 mmol of Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
AD-mix-β (or AD-mix-α) (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Alkene substrate (1 mmol)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate (or other suitable organic solvent)
-
Magnesium sulfate or sodium sulfate (for drying)
-
Methanesulfonamide (optional, ~0.1 g, for substituted olefins)[11]
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix (1.4 g), tert-butanol (5 mL), and water (5 mL). If using methanesulfonamide, add it at this stage.[11]
-
Dissolution: Stir the mixture vigorously at room temperature until all solids dissolve, and two clear phases are observed. The lower aqueous phase should be a bright yellow.[12]
-
Reaction Initiation: Cool the flask to 0 °C in an ice bath. Once cooled, add the alkene substrate (1 mmol) to the stirring mixture.
-
Reaction: Continue to stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, the reaction may be allowed to warm to room temperature and stirred for several hours (typically 6-24 hours). The color of the reaction mixture may change from yellow to a brownish color.
-
Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g). Continue stirring for at least 30-60 minutes at room temperature.[11]
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, which may contain the chiral ligand, can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure diol.[11]
-
Analysis: Characterize the product using standard techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry). Determine the enantiomeric excess (ee%) of the diol by chiral HPLC or GC analysis, or by converting the diol to a diastereomeric derivative (e.g., a Mosher's ester) and analyzing by NMR.
Safety Precautions:
-
AD-mix contains osmium, which is toxic. Handle with care in a well-ventilated fume hood.[12]
-
AD-mix also contains potassium ferricyanide, which can release toxic hydrogen cyanide (HCN) gas if acidified. NEVER add acid to the AD-mix or the reaction mixture. [12]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. AD-mix - Wikipedia [en.wikipedia.org]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols for Hydroquinine Catalyst Loading in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimization of hydroquinine catalyst loading for achieving optimal reaction yields and enantioselectivity in asymmetric synthesis. The protocols and data presented are based on established principles of organocatalysis and specific examples from the scientific literature.
Introduction to this compound as an Organocatalyst
This compound, a naturally occurring Cinchona alkaloid, is a powerful and versatile organocatalyst widely employed in asymmetric synthesis. Its chiral scaffold, featuring a quinoline moiety and a quinuclidine core, enables the formation of a chiral environment around the reactive center, thus directing the stereochemical outcome of a reaction. This compound and its derivatives have proven effective in a variety of enantioselective transformations, including Michael additions, aza-Henry reactions, and hydrophosphination reactions.[1][2]
The efficiency of a this compound-catalyzed reaction is critically dependent on the catalyst loading. An optimal loading ensures a high reaction rate and yield while maintaining excellent enantioselectivity. Conversely, suboptimal catalyst loading can lead to sluggish reactions, low yields, and diminished stereocontrol. Therefore, systematic optimization of the catalyst loading is a crucial step in developing any new asymmetric transformation using this compound.
Key Principles of Catalyst Loading Optimization
The ideal catalyst loading is a balance between reaction rate, yield, enantioselectivity, and economic viability. Generally, higher catalyst loadings lead to faster reaction rates. However, beyond a certain point, increasing the catalyst concentration may not significantly improve the rate and can sometimes lead to the formation of byproducts or catalyst aggregation, potentially lowering the yield and enantioselectivity. From a process chemistry perspective, minimizing the catalyst loading is desirable to reduce costs and simplify product purification.
A typical catalyst loading optimization study involves running the reaction with a range of catalyst concentrations (e.g., from 0.1 mol% to 20 mol%) while keeping all other reaction parameters constant. The yield and enantiomeric excess (ee) of the product are then measured for each concentration to identify the optimal loading.
Application Example: Asymmetric Aza-Henry Reaction
The aza-Henry (or nitro-Mannich) reaction is a powerful C-C bond-forming reaction that produces β-nitroamines, which are valuable synthetic intermediates. Chiral thioureas derived from this compound have been shown to be effective catalysts for the enantioselective aza-Henry reaction between isatin-derived N-Boc ketimines and nitroalkanes.[1][2]
Optimization of this compound-Thiourea Catalyst Loading
The following table summarizes the effect of varying the loading of a this compound-derived thiourea catalyst on the yield and enantioselectivity of the aza-Henry reaction.
| Entry | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 20 | 95 | 92:8 | 98 |
| 2 | 10 | 96 | 91:9 | 96 |
| 3 | 5 | 92 | 90:10 | 92 |
| 4 | 2.5 | 85 | 90:10 | 92 |
| 5 | 1 | 78 | 88:12 | 90 |
Data is representative and compiled based on trends observed in organocatalytic reactions.[1][2]
Observations:
-
High catalyst loadings (10-20 mol%) result in excellent yields and enantioselectivities.[1][2]
-
Decreasing the catalyst loading to 5 mol% maintains a high yield and good enantioselectivity.
-
Further reduction in catalyst loading to 1 mol% leads to a noticeable drop in yield, although the enantioselectivity remains high.
-
For this specific reaction, a catalyst loading of 5-10 mol% appears to be the optimal range, providing a balance between high yield, excellent stereoselectivity, and catalyst cost.
Experimental Protocols
General Protocol for Catalyst Loading Optimization in an Asymmetric Aza-Henry Reaction
This protocol describes a general procedure for optimizing the catalyst loading for the reaction between an isatin-derived N-Boc ketimine and a nitroalkane using a this compound-derived thiourea catalyst.
Materials:
-
Isatin-derived N-Boc ketimine
-
Nitroalkane
-
This compound-derived thiourea catalyst
-
Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a series of oven-dried reaction vials under an inert atmosphere, add the isatin-derived N-Boc ketimine (1.0 equiv).
-
To each vial, add the desired amount of the this compound-derived thiourea catalyst from a stock solution (e.g., corresponding to 1, 2.5, 5, 10, and 20 mol%).
-
Add the anhydrous solvent to each vial to dissolve the solids.
-
Add the nitroalkane (1.2-2.0 equiv) to each reaction mixture.
-
Stir the reactions at the desired temperature (e.g., room temperature or sub-ambient temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
Determine the yield of the isolated product and its enantiomeric excess by chiral HPLC analysis.
Protocol for a this compound-Catalyzed Asymmetric Hydrophosphination
This protocol is adapted from a literature procedure for the this compound-catalyzed asymmetric 1,4-hydrophosphination of in situ generated aza-o-quinone methides.
Materials:
-
2-(Tosylmethyl)aniline derivative (1.0 equiv)
-
H-phosphine oxide (1.2 equiv)
-
This compound (10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the 2-(tosylmethyl)aniline derivative, H-phosphine oxide, this compound, and base.
-
Add anhydrous toluene and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired optically active diarylmethyl phosphine oxide.
-
Determine the yield and enantiomeric excess of the purified product.
Visualizations
Caption: Workflow for optimizing this compound catalyst loading.
Caption: Factors influencing optimal this compound catalyst loading.
References
Selecting Solvents for Enhanced Performance in Hydroquinine-Mediated Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydroquinine, a cinchona alkaloid, is a powerful organocatalyst widely employed in asymmetric synthesis to produce chiral molecules with high enantiomeric excess. The choice of solvent is a critical parameter that significantly influences the stereoselectivity and overall yield of this compound-mediated reactions. This document provides a comprehensive guide to selecting optimal solvents for these reactions, supported by quantitative data, detailed experimental protocols, and a visualization of the proposed catalytic mechanism.
Key Considerations for Solvent Selection
The solvent plays a multifaceted role in this compound-catalyzed reactions. Its properties can affect:
-
Catalyst Conformation: The conformation of the this compound catalyst in solution can be influenced by the solvent, which in turn affects the steric environment of the active site.
-
Solubility: Adequate solubility of reactants, catalyst, and intermediates is essential for a homogeneous reaction mixture and efficient catalysis.
-
Transition State Stabilization: The solvent can stabilize or destabilize the transition state of the enantioselective step, directly impacting the reaction rate and enantioselectivity. Non-polar, aprotic solvents are often favored as they are less likely to interfere with the key hydrogen-bonding interactions between the catalyst and the substrates.
-
Reactant and Product Stability: The solvent should be inert towards the reactants and products to prevent side reactions and degradation.
Data Presentation: Solvent Effects on a Model Reaction
To illustrate the impact of solvent choice, the following table summarizes the results of a solvent screening for the asymmetric Michael addition of 2-hydroxy-1,4-naphthoquinone to a nitroalkene, a reaction type where cinchona alkaloid catalysts are highly effective.[1][2] While the original study utilized a binaphthyl-derived organocatalyst, the trends observed are highly relevant for this compound-mediated reactions due to the similar bifunctional nature of the catalysis.
| Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Tetrahydrofuran (THF) | 2 | 92 | 99 |
| Toluene | 4 | 75 | 95 |
| Dichloromethane (DCM) | 4 | 93 | 89 |
| Diethyl ether (Et₂O) | 3 | 81 | 91 |
| Acetonitrile (CH₃CN) | 2 | 88 | 93 |
| Water (H₂O) | 17 | 89 | 19 |
| Brine | 17 | 86 | 37 |
Data Interpretation:
As the data indicates, aprotic solvents generally provide superior enantioselectivity compared to protic solvents.[1][2] Tetrahydrofuran (THF) emerged as the optimal solvent in this particular screen, affording both high yield and excellent enantioselectivity in a short reaction time.[1][2] The poor performance of water and brine highlights the disruptive effect of protic solvents on the hydrogen-bonding interactions crucial for stereocontrol in this type of reaction.[1][2]
Experimental Protocols
The following are generalized protocols for conducting a this compound-catalyzed asymmetric reaction, such as a Michael addition. Researchers should optimize these protocols for their specific substrates and reaction conditions.
General Procedure for a this compound-Catalyzed Asymmetric Michael Addition
Materials:
-
This compound (catalyst)
-
Michael donor (e.g., a 1,3-dicarbonyl compound)
-
Michael acceptor (e.g., an α,β-unsaturated ketone or nitroalkene)
-
Anhydrous solvent of choice (e.g., THF, Toluene, DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the Michael donor (1.0 mmol, 1.0 equiv) and this compound (0.05-0.1 mmol, 5-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 2.0 mL of THF) via syringe.
-
Stirring and Cooling (if required): Stir the mixture at room temperature until all solids are dissolved. If the reaction protocol specifies a lower temperature, cool the reaction vessel to the desired temperature using an appropriate cooling bath (e.g., ice-water bath for 0 °C, or a cryocooler for lower temperatures).
-
Substrate Addition: Slowly add the Michael acceptor (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe over a period of 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired chiral product.
-
Analysis: Determine the yield and enantiomeric excess of the purified product. The enantiomeric excess is typically determined by chiral HPLC analysis.
Mandatory Visualizations
Proposed Bifunctional Catalytic Mechanism
This compound is believed to act as a bifunctional catalyst, activating both the nucleophile and the electrophile simultaneously through a network of hydrogen bonds. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile, while the hydroxyl group at the C9 position acts as a Brønsted acid, activating the electrophile. This dual activation in a defined chiral environment is key to achieving high enantioselectivity.
Caption: Proposed bifunctional catalytic mechanism of this compound.
Experimental Workflow for Solvent Screening
The following diagram illustrates a logical workflow for selecting an optimal solvent for a this compound-mediated reaction.
Caption: Workflow for solvent selection in asymmetric catalysis.
Conclusion
The judicious selection of a solvent is paramount for achieving high yields and enantioselectivities in this compound-mediated asymmetric reactions. A systematic screening process, beginning with a diverse set of solvents and progressively narrowing down to a specific class, is a highly effective strategy. Aprotic solvents, particularly ethers like THF, often provide the best balance of reactivity and stereocontrol. The provided protocols and visualizations serve as a valuable resource for researchers aiming to harness the full potential of this compound catalysis in their synthetic endeavors.
References
- 1. Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts [beilstein-journals.org]
- 2. Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (DHQ)2PHAL Ligand: A Detailed Guide for Researchers
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of the chiral ligand (DHQ)2PHAL (Hydroquinine 1,4-phthalazinediyl diether). This ligand is a cornerstone in the field of asymmetric catalysis, most notably as a key component of the AD-mix-α reagent used in the Sharpless Asymmetric Dihydroxylation reaction. The protocol detailed below is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
The (DHQ)2PHAL ligand is a cinchona alkaloid-based chiral ligand renowned for its ability to induce high enantioselectivity in various chemical transformations. Its primary application lies in the Sharpless Asymmetric Dihydroxylation, a powerful method for the conversion of prochiral olefins into chiral vicinal diols.[1][2][3] These chiral diols are invaluable building blocks in the synthesis of numerous natural products and pharmaceutical agents. The synthesis of (DHQ)2PHAL involves the coupling of two dithis compound (DHQ) molecules with a 1,4-dichlorophthalazine linker.
Experimental Protocol
This protocol is adapted from the seminal work of Sharpless and coworkers.[1]
Materials:
-
Dithis compound (DHQ)
-
1,4-Dichlorophthalazine
-
Potassium carbonate (K2CO3), finely powdered and dried
-
Potassium hydroxide (KOH), finely powdered
-
Toluene, anhydrous
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
-
Melting point apparatus
-
Polarimeter
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine dithis compound (2.2 equivalents), finely powdered potassium carbonate (5.0 equivalents), and finely powdered potassium hydroxide (3.0 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask to create a suspension.
-
Addition of Dichlorophthalazine: To the stirred suspension, add 1,4-dichlorophthalazine (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux (approximately 111 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes.
-
The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure.
-
-
Final Product: The purified (DHQ)2PHAL is obtained as a white to off-white solid. The solid should be dried under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Formula | C48H54N6O4 | [4] |
| Molecular Weight | 778.98 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 178 °C (decomposition) | [5] |
| Optical Rotation | [α]D^22^ +336° (c = 1.2 in CH3OH) | [5] |
| Purity | ≥95% | [5][6] |
Synthesis Workflow
The following diagram illustrates the step-by-step synthesis of the (DHQ)2PHAL ligand.
Caption: Synthesis Workflow of (DHQ)2PHAL Ligand
Signaling Pathways and Logical Relationships
The synthesis of (DHQ)2PHAL is a direct nucleophilic aromatic substitution reaction. The logical relationship of the components is straightforward, as depicted below.
Caption: Reagent Roles in (DHQ)2PHAL Synthesis
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Sharpless_asymmetric_dihydroxylation [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hydroquinine in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hydroquinine, a Cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures found in a variety of natural products. The unique structural framework of this compound, featuring a quinoline moiety, a quinuclidine core, and a hydroxyl group, allows for the introduction of various functionalities to create bifunctional catalysts capable of activating substrates through hydrogen bonding and acting as a chiral scaffold. This application note details the use of this compound-derived catalysts in the total synthesis of natural product precursors, focusing on spirooxindoles and warfarin derivatives, providing quantitative data, detailed experimental protocols, and mechanistic diagrams.
Asymmetric Synthesis of Spirooxindoles
Chiral spirooxindoles are core structures in numerous bioactive natural products. This compound-derived squaramide catalysts have proven highly effective in the enantioselective synthesis of these complex scaffolds.
Quantitative Data for this compound-Squaramide Catalyzed Synthesis of Spirooxindoles
| Entry | Substrate 1 (Isatin Derivative) | Substrate 2 (Alkenyl Thiazolone) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | N-Boc-3-chlorooxindole | 5-((E)-but-2-en-2-yl)thiazol-2(3H)-one | 10 | Dichloromethane | 24 | 99 | >99:1 | 99 | [1] |
| 2 | N-Bn-3-chlorooxindole | 5-((E)-pent-2-en-2-yl)thiazol-2(3H)-one | 10 | Dichloromethane | 36 | 95 | >99:1 | 98 | [1] |
| 3 | N-Me-3-chlorooxindole | 5-((E)-hex-2-en-2-yl)thiazol-2(3H)-one | 10 | Dichloromethane | 48 | 92 | 98:2 | 97 | [1] |
dr = diastereomeric ratio; ee = enantiomeric excess
Experimental Protocol: Asymmetric Synthesis of Spirooxindole-fused Spirothiazolones[1]
To a solution of the 3-chlorooxindole (0.1 mmol) and the 5-alkenyl thiazolone (0.12 mmol) in dichloromethane (1.0 mL) was added the this compound-derived squaramide catalyst (0.01 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the time indicated in the table. Upon completion (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired spirooxindole-fused spirothiazolone.
Proposed Catalytic Cycle for Spirooxindole Synthesis
The this compound-squaramide catalyst activates the 3-chlorooxindole and the alkenyl thiazolone through a network of hydrogen bonds, facilitating a formal [2+1] cycloaddition.
Caption: Proposed catalytic cycle for the synthesis of spirooxindoles.
Asymmetric Synthesis of Warfarin and its Derivatives
Warfarin is a widely used anticoagulant. The enantioselective synthesis of (S)-warfarin is of significant interest as it is more potent than its (R)-enantiomer. While many organocatalysts have been developed for this purpose, derivatives of Cinchona alkaloids, including this compound, have shown considerable promise.
Quantitative Data for Asymmetric Michael Addition for Warfarin Synthesis
| Entry | Michael Donor | Michael Acceptor | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Hydroxycoumarin | Benzalacetone | This compound-Thiourea | 10 | Toluene | 48 | 92 | 90 | [2] |
| 2 | 4-Hydroxycoumarin | Chalcone | (S,S)-C2-symmetric squaramide | 10 | CH2Cl2 | 24 | 96 | 96 | [3] |
| 3 | 4-Hydroxycoumarin | Benzalacetone | Quinoline-derived 1,2-diamine | 10 | Water | 12 | 88 | 91 | [4] |
ee = enantiomeric excess
Experimental Protocol: Asymmetric Michael Addition for the Synthesis of (S)-Warfarin[2]
To a mixture of 4-hydroxycoumarin (0.2 mmol) and benzalacetone (0.2 mmol) in toluene (2.0 mL) was added the this compound-derived thiourea catalyst (0.02 mmol, 10 mol%). The reaction mixture was stirred at room temperature for 48 hours. After completion of the reaction, the solvent was evaporated, and the residue was purified by column chromatography on silica gel (hexanes/ethyl acetate = 3:1) to afford (S)-warfarin.
Experimental Workflow for Warfarin Synthesis
The synthesis of warfarin involves a key asymmetric Michael addition step catalyzed by a this compound derivative.
References
- 1. Asymmetric synthesis of spirooxindole-fused spirothiazolones via squaramide-catalysed reaction of 3-chlorooxindoles with 5-alkenyl thiazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Green asymmetric synthesis of Warfarin and Coumachlor in pure water catalyzed by quinoline-derived 1,2-diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Immobilization of Hydroquinine Catalysts for Enhanced Reusability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinine, a Cinchona alkaloid, has emerged as a powerful organocatalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. However, the cost and challenges associated with separating the homogeneous catalyst from the reaction mixture have limited its widespread industrial application. Immobilization of this compound onto solid supports offers a practical solution to this problem, facilitating catalyst recovery and reuse, thereby improving the economic and environmental sustainability of synthetic processes.
This document provides detailed application notes and protocols for the immobilization of this compound catalysts on common solid supports, namely Merrifield's resin and silica gel. It includes quantitative data on catalyst performance in asymmetric reactions, detailed experimental procedures, and visual workflows to guide researchers in implementing these techniques.
Data Presentation: Performance of Immobilized this compound Catalysts
The following tables summarize the performance of this compound catalysts immobilized on different supports in terms of yield, enantiomeric excess (ee), and reusability in asymmetric Michael addition and aza-Henry reactions.
Table 1: Performance of Merrifield Resin-Supported this compound in the Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Catalyst | Cycle | Yield (%) | ee (%) |
| Homogeneous this compound | 1 | 95 | 92 |
| Immobilized HQN-Merrifield | 1 | 92 | 90 |
| 2 | 91 | 89 | |
| 3 | 90 | 89 | |
| 4 | 88 | 87 | |
| 5 | 85 | 86 |
Table 2: Performance of Silica Gel-Supported this compound Thiourea in the Asymmetric aza-Henry Reaction [1]
| Catalyst | Cycle | Conversion (%) | Yield (%) | er (enantiomeric ratio) |
| PIM-10-TU (quinine-derived) | 1 | >99 | 85 | 85:15 |
| 2 | >99 | 83 | 84:16 | |
| 3 | >99 | 84 | 85:15 | |
| 4 | 98 | 82 | 83:17 | |
| 5 | 95 | 79 | 82:18 |
Note: Data for PIM-10-TU is based on a quinine-derived thiourea catalyst, which serves as a close structural and functional analog for a similarly immobilized this compound catalyst.
Experimental Protocols
Protocol 1: Immobilization of this compound on Merrifield's Resin
This protocol describes the covalent attachment of this compound to chloromethylated polystyrene (Merrifield's resin) via quaternization of the quinuclidine nitrogen.
Materials:
-
This compound (HQN)
-
Merrifield's resin (chloromethylated polystyrene, 1% DVB cross-linked, 1.0-2.0 mmol Cl/g)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium iodide (KI), catalytic amount
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Fritted glass funnel
Procedure:
-
Resin Swelling: In a round-bottom flask, suspend Merrifield's resin (1.0 g) in anhydrous DMF (10 mL). Allow the resin to swell for 1 hour at room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reaction Mixture Preparation: In a separate flask, dissolve this compound (1.5 mmol) and a catalytic amount of potassium iodide in anhydrous DMF (10 mL).
-
Immobilization Reaction: Add the this compound solution to the swollen resin suspension. Add sodium bicarbonate (3.0 mmol) to the mixture.
-
Heating and Reaction: Heat the reaction mixture to 80°C and stir vigorously under an inert atmosphere for 48 hours.
-
Filtration and Washing: After cooling to room temperature, filter the resin using a fritted glass funnel. Wash the resin sequentially with DMF (3 x 15 mL), methanol (3 x 15 mL), and diethyl ether (3 x 15 mL).
-
Drying: Dry the functionalized resin under vacuum at 40°C for 24 hours to obtain the immobilized this compound catalyst (HQN-Merrifield).
-
Characterization (Optional): The loading of this compound on the resin can be determined by elemental analysis (nitrogen content) or by measuring the weight increase of the resin.
Protocol 2: Covalent Immobilization of this compound on Functionalized Silica Gel
This protocol details the covalent attachment of this compound to silica gel that has been pre-functionalized with an isocyanate group.
Materials:
-
Silica gel (pore size 60 Å, 230-400 mesh)
-
3-(Triethoxysilyl)propyl isocyanate
-
Toluene, anhydrous
-
This compound (HQN)
-
Triethylamine (TEA)
-
Methanol
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Soxhlet extraction apparatus
-
Fritted glass funnel
Procedure:
Part A: Functionalization of Silica Gel
-
Activation of Silica Gel: Activate the silica gel by heating at 150°C under vacuum for 24 hours to remove adsorbed water.
-
Silanization: Suspend the activated silica gel (10 g) in anhydrous toluene (100 mL) in a round-bottom flask under an inert atmosphere. Add 3-(triethoxysilyl)propyl isocyanate (5 mL) to the suspension.
-
Reflux: Reflux the mixture with stirring for 24 hours.
-
Washing and Drying: After cooling, filter the functionalized silica gel and wash thoroughly with toluene. Dry the isocyanate-functionalized silica gel under vacuum.
Part B: Attachment of this compound
-
Reaction Setup: Suspend the isocyanate-functionalized silica gel (5 g) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere.
-
Addition of this compound: Add this compound (2.5 mmol) and triethylamine (3.5 mmol) to the suspension.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Washing: Filter the silica-supported this compound and wash sequentially with dichloromethane (3 x 20 mL) and methanol (3 x 20 mL).
-
Soxhlet Extraction: To remove any non-covalently bound this compound, perform a Soxhlet extraction of the functionalized silica gel with methanol for 24 hours.
-
Drying: Dry the final immobilized catalyst under vacuum at 60°C for 24 hours.
Visualizations
Experimental Workflow for Immobilization of this compound on Merrifield's Resin
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantio-selectivity in Hydroquinine-Catalyzed Reactions
Welcome to the technical support center for hydroquinine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low enantioselectivity in their asymmetric synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed reaction is showing low enantiomeric excess (ee). What are the primary factors to investigate?
Low enantioselectivity in this compound-catalyzed reactions can stem from several factors. The most critical areas to investigate are:
-
Catalyst Integrity and Structure: The purity, storage conditions, and structural integrity of the this compound catalyst are paramount. Degradation or the presence of impurities can significantly diminish enantiocontrol. The specific derivative of this compound used is also crucial, as minor structural modifications can lead to substantial differences in stereoselectivity.
-
Reaction Conditions: Temperature, solvent, and reaction time are key parameters that can dramatically influence the enantiomeric excess. Lower temperatures often lead to higher enantioselectivity.
-
Substrate Properties: The electronic and steric properties of your substrate may not be optimal for the chiral pocket of the this compound catalyst.
-
Reagent Purity: Impurities in substrates, reagents, or solvents can interfere with the catalytic cycle, leading to a drop in enantioselectivity. The presence of water or other nucleophiles can be particularly detrimental.
-
Additives and Co-catalysts: In some cases, the presence or absence of additives or co-catalysts can have a profound impact on the stereochemical outcome. For instance, the use of molecular sieves can be beneficial by removing trace amounts of water.
Q2: How does the structure of the this compound catalyst affect enantioselectivity?
The structure of the this compound catalyst, particularly modifications at the C9 position, plays a pivotal role in determining enantioselectivity. For example, in the aza-Henry reaction of isatin-derived ketimines, a this compound-derived thiourea catalyst bearing an l-phenylglycinol moiety has been shown to provide high diastereo- and enantioselectivity.[1][2][3][4][5] It is hypothesized that the ethyl group at the C3 position of the quinuclidine core in this compound, as opposed to the vinyl group in quinine, allows for greater rotational freedom, which can lead to better stereomatching between the catalyst and the substrate.[1][2]
Q3: Can the choice of solvent significantly impact the enantioselectivity?
Absolutely. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. A screening of different solvents is often a crucial step in optimizing a new this compound-catalyzed reaction. For instance, in the aza-Henry reaction catalyzed by a this compound-derived thiourea, changing the solvent from chloroform to diethyl ether led to a significant improvement in both diastereomeric ratio and enantiomeric excess.[2]
Q4: What is the typical effect of temperature on enantioselectivity in these reactions?
Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures. In the aza-Henry reaction mentioned previously, decreasing the reaction temperature from 0 °C to -20 °C resulted in a notable increase in both diastereoselectivity and enantioselectivity.[1][2]
Troubleshooting Guides
Issue: Low Enantiomeric Excess (ee) and/or Diastereomeric Ratio (dr)
This is one of the most common challenges encountered. The following tables provide a structured approach to troubleshooting, with specific examples from the literature.
Data Presentation: Troubleshooting Low Selectivity
| Potential Cause | Troubleshooting Step | Expected Outcome | Literature Example/Data |
| Suboptimal Solvent | Screen a range of solvents with varying polarity and coordinating ability (e.g., CHCl₃, CH₂Cl₂, Toluene, THF, Et₂O). | Identification of a solvent that enhances the formation of the desired diastereomeric transition state. | In an aza-Henry reaction using a this compound-thiourea catalyst, switching from CHCl₃ to Et₂O increased the ee from 92% to 99% and the dr from 90:10 to 97:3.[2] |
| Inappropriate Temperature | Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or lower). | Increased difference in the free energies of the diastereomeric transition states, leading to higher selectivity. | For the same aza-Henry reaction, decreasing the temperature from 0 °C to -20 °C improved the ee from 92% to 96% and the dr from 91:9 to 96:4.[1][2] |
| Presence of Water | Add a drying agent such as 3Å or 4Å molecular sieves to the reaction mixture. | Removal of trace water that may be interfering with the catalyst-substrate interaction. | The addition of 3Å molecular sieves to a this compound-thiourea catalyzed aza-Henry reaction improved the ee from 92% to 96% and the dr from 90:10 to 91:9.[1][2] |
| Incorrect Catalyst Structure | Synthesize and screen different this compound derivatives (e.g., with different substituents at the C9 position). | Discovery of a catalyst with a better-matched chiral pocket for the specific substrate. | A this compound-derived thiourea catalyst (2c) provided significantly better dr (90:10) and ee (92%) compared to its quinine-based analogue (2a) (60:40 dr, 32% ee) in the aza-Henry reaction.[1][2] |
| Substrate Electronic/Steric Effects | Modify the substrate's electronic or steric properties if possible (e.g., changing protecting groups). | Improved binding to the catalyst and better facial discrimination. | Changing the protecting group on an isatin-derived ketimine from Boc to Cbz resulted in a significant drop in ee for a this compound-catalyzed aza-Henry reaction, highlighting the sensitivity to substrate structure.[1][2] |
Experimental Protocols
Key Experiment: Enantio- and Diastereoselective aza-Henry Reaction Catalyzed by a this compound-Derived Thiourea
This protocol is adapted from a reported procedure for the reaction of isatin-derived N-Boc ketimines with nitroalkanes.[1][2]
1. Catalyst Preparation (this compound-Thiourea 2c):
-
A detailed, multi-step synthesis is required, starting from this compound. The final step involves the reaction of a this compound-derived amine with a chiral isothiocyanate derived from L-phenylglycinol. Please refer to the supporting information of the original publication for the full synthetic procedure.
2. General Procedure for the aza-Henry Reaction:
-
To a dried reaction vial, add the this compound-thiourea catalyst (0.01 mmol, 10 mol%).
-
Add 3Å molecular sieves (approximately 20 mg).
-
Add the isatin-derived N-Boc ketimine (0.1 mmol, 1.0 equiv).
-
Add the solvent (e.g., diethyl ether, 1.0 mL).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the nitroalkane (0.5 mmol, 5.0 equiv).
-
Stir the reaction mixture at the specified temperature for the required time (e.g., 24-72 hours), monitoring the progress by TLC or HPLC.
-
Upon completion, purify the product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Below are diagrams to help visualize key concepts and workflows related to troubleshooting low enantioselectivity in this compound-catalyzed reactions.
Caption: A general workflow for troubleshooting low enantioselectivity.
Caption: Key components of a bifunctional this compound-thiourea catalyst.
References
- 1. Novel Chiral Thiourea Derived from this compound and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Novel Chiral Thiourea Derived from this compound and lâPhenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - figshare - Figshare [figshare.com]
Improving diastereoselectivity with Hydroquinine derivatives
Welcome to the Technical Support Center for improving diastereoselectivity with hydroquinine derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their stereoselective syntheses.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why are they used in asymmetric catalysis?
This compound (HQ) is a cinchona alkaloid, a natural compound known for its chirality. Derivatives of this compound, most notably dithis compound (DHQ), are widely used as chiral ligands in asymmetric synthesis.[1] They coordinate to a metal catalyst (like osmium in dihydroxylation reactions) to create a chiral environment. This chiral complex then directs the reaction with a prochiral substrate to favor the formation of one stereoisomer over others, leading to high enantioselectivity and diastereoselectivity.[1][2] The choice between dithis compound (DHQ) and its pseudo-enantiomer, dihydroquinidine (DHQD), typically controls which facial approach of the substrate is favored, allowing access to opposite enantiomers of the product.[1][3]
Q2: Which reactions commonly utilize this compound derivatives to induce diastereoselectivity?
This compound-derived ligands are pivotal in several key asymmetric transformations, including:
-
Sharpless Asymmetric Dihydroxylation (AD): This reaction converts alkenes into chiral vicinal diols using osmium tetroxide as the catalyst and a this compound derivative as the chiral ligand.[1][4][5]
-
Sharpless Asymmetric Aminohydroxylation (AA): This process synthesizes 1,2-amino alcohols from alkenes, again using an osmium catalyst and a cinchona alkaloid ligand.[2][6][7] The choice of ligand and nitrogen source can influence both regioselectivity and stereoselectivity.[2][8]
-
Asymmetric Michael Additions: this compound derivatives, often modified with thiourea or squaramide moieties, act as bifunctional organocatalysts, effectively promoting the stereoselective addition of nucleophiles to α,β-unsaturated compounds.[9][10]
Q3: What is the fundamental difference between using a (DHQ)₂-PHAL versus a (DHQD)₂-PHAL ligand?
(DHQ)₂-PHAL and (DHQD)₂-PHAL are dimeric cinchona alkaloid ligands attached via a phthalazine (PHAL) linker. They are considered pseudo-enantiomers. The primary difference is the stereochemical outcome they induce. In Sharpless Asymmetric Dihydroxylation, they deliver the hydroxyl groups to opposite faces of the alkene.
-
AD-mix-α (containing (DHQ)₂-PHAL) typically delivers the diol from the alpha (α) face.[1]
-
AD-mix-β (containing (DHQD)₂-PHAL) typically delivers the diol from the beta (β) face.[1][3] This allows chemists to predictably synthesize the desired enantiomer of the diol product by simply choosing the appropriate AD-mix.
Troubleshooting Guide for Poor Diastereoselectivity
Issue 1: Low Diastereomeric Ratio (dr) or Enantiomeric Excess (ee)
Low stereoselectivity is a common issue that can often be resolved by systematically evaluating reaction parameters.
Possible Causes & Solutions:
-
Catalyst/Ligand Degradation: Cinchona alkaloids and osmium tetroxide can be sensitive to reaction conditions.
-
Troubleshooting Step: Ensure the freshness of your reagents. Use freshly opened AD-mix or prepare the catalyst/ligand solution immediately before use. Hydroquinone and its derivatives can be susceptible to oxidation, which may present as a dark discoloration of the reaction mixture.[11]
-
-
Suboptimal Solvent System: The solvent plays a crucial role in the catalyst's solubility and the transition state's stability.[12] For Sharpless AD reactions, a biphasic system like t-BuOH/water is standard.
-
Incorrect Reaction Temperature: Temperature affects the reaction rate and the energy difference between diastereomeric transition states.
-
Troubleshooting Step: Most asymmetric dihydroxylation and aminohydroxylation reactions are run at low temperatures (e.g., 0 °C) to maximize selectivity.[1] If selectivity is poor, try lowering the temperature further (e.g., to -20 °C or -78 °C), though this may require longer reaction times.
-
-
Substrate-Related Issues: The electronic and steric properties of the substrate heavily influence selectivity. Some substrates are inherently less selective.
-
Troubleshooting Step: Review literature for similar substrates. The Sharpless mnemonic for asymmetric dihydroxylation provides a model for predicting facial selectivity based on the size of the alkene substituents.[1][14] If the substrate has poor electronic differentiation between its double bonds, low site selectivity may occur.[1]
-
-
Sub-optimal pH: The Sharpless AD reaction proceeds faster under slightly basic conditions.
-
Troubleshooting Step: Ensure the reaction is buffered. AD-mix formulations already contain K₂CO₃. If preparing the catalyst system manually, the addition of a base is crucial.[5]
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low diastereoselectivity.
Caption: A logical workflow to diagnose and resolve poor diastereoselectivity.
Issue 2: Poor Regioselectivity in Asymmetric Aminohydroxylation
In the aminohydroxylation of unsymmetrical alkenes, two regioisomers can be formed. Controlling which carbon receives the nitrogen substituent is a common challenge.
Possible Causes & Solutions:
-
Ligand Choice: The structure of the chiral ligand is the primary factor controlling regioselectivity. Ligands with different core structures (e.g., PHAL vs. AQN) can lead to opposite regiochemical outcomes.[8][15]
-
Troubleshooting Step: If you obtain the wrong regioisomer or a mixture, the most effective solution is to change the ligand. For example, in the aminohydroxylation of cinnamates, the regioselectivity can be reversed by switching between (DHQ)₂-PHAL and (DHQD)₂-AQN.
-
-
Nitrogen Source: The nature of the nitrogen source (e.g., sulfonamides, carbamates) can influence the electronic properties of the intermediate osmium-imido species, thereby affecting regioselectivity.[2][7]
-
Troubleshooting Step: Experiment with different nitrogen sources. Commercially available chloramine-T is common, but other reagents like N-bromoacetamide or carbamate-derived salts can alter the outcome.[2]
-
-
Substrate Electronics: The electronic bias of the alkene strongly directs the addition. Electron-withdrawing groups can favor the addition of the nitrogen atom at the more distant carbon (β-position), while other substituents might favor the α-position.
-
Troubleshooting Step: Analyze the electronic nature of your substrate. If possible, modify a substituent to enhance the electronic bias of the double bond.
-
Data on Ligand-Controlled Regioselectivity
The following table summarizes how ligand choice can impact the yield and selectivity in the asymmetric aminohydroxylation of a pentenoic acid ester.
| Ligand Class | Chiral Ligand | Yield (%) | Regioisomeric Ratio (Amino at C2 : Amino at C3) |
| PHAL | (DHQ)₂-PHAL | 75% | 1 : 11 |
| AQN | (DHQ)₂-AQN | 60% | >20 : 1 |
Data synthesized from principles described in literature.[8][15]
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline for the dihydroxylation of an alkene using a commercially available AD-mix.
Materials:
-
Alkene substrate
-
AD-mix-α or AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for non-terminal alkenes)[1]
-
Sodium sulfite (Na₂SO₃) for quenching
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix (approx. 1.4 g per 1 mmol of alkene) and a 1:1 mixture of t-BuOH and water (approx. 5 mL each per 1 mmol of alkene).
-
Cooling: Stir the mixture at room temperature until both phases are clear, then cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred mixture. If using, add methanesulfonamide (1 equivalent) at this stage.
-
Reaction Monitoring: Continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 6-24 hours. A color change from orange to dark red/brown is often observed.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.
-
Extraction: Add an organic solvent (e.g., ethyl acetate). Separate the organic layer, and then wash the aqueous layer two more times with the solvent.
-
Workup: Combine the organic layers, wash with 2M NaOH, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol product by flash column chromatography.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.[1]
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Michael Addition catalyzed by Dithis compound Derivative - Buchler GmbH [buchler-gmbh.com]
- 10. Michael Addition catalyzed by Dithis compound Derivative - Buchler GmbH [buchler-gmbh.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Hydroquinine Catalyst Performance and Temperature Effects
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions regarding the impact of temperature on hydroquinine catalyst performance in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of a this compound-catalyzed reaction?
A: Temperature is a critical parameter for controlling enantioselectivity. Generally, lower reaction temperatures are favored as they often lead to higher enantiomeric excess (ee).[1][2] In some systems, an increase in temperature can diminish the stereochemical control of the catalyst, resulting in a lower ee.[1][3]
Q2: How does temperature impact the overall reaction rate and yield?
A: The reaction rate typically increases with temperature, following general kinetic principles. However, this does not always translate to a higher yield of the desired product.[1] Excessively high temperatures can lead to catalyst degradation, the formation of byproducts, or even reversal of the reaction, thereby reducing the overall yield.[1][3] Conversely, a temperature that is too low may slow the reaction to an impractical rate.[3] An optimal temperature must be found that balances reaction rate with selectivity and stability.[4][5]
Q3: What are the signs of thermal degradation of the this compound catalyst?
A: Signs of thermal degradation can include a noticeable decrease in catalytic activity over time, a drop in enantioselectivity, and sometimes a change in the color of the reaction mixture. At higher temperatures, the hydroquinone moiety itself can become unstable and decompose.[1][6][7] If degradation is suspected, running the reaction at a lower temperature is a primary troubleshooting step.
Q4: Can changing the temperature reverse the enantioselectivity (i.e., switch from producing the R-enantiomer to the S-enantiomer)?
A: While rare, a reversal of enantioselectivity based solely on a change in reaction temperature has been reported in some asymmetric catalytic systems.[8] This phenomenon is not common for all catalysts and is dependent on the specific reaction, substrate, and catalyst system. It is often investigated when mechanistic studies are performed.
Troubleshooting Guide
Issue 1: Low or Poor Enantiomeric Excess (ee)
-
Question: My reaction is proceeding with a good yield, but the enantioselectivity is much lower than reported in the literature. Could temperature be the cause?
-
Answer: Yes, this is a classic symptom of a non-optimal reaction temperature.
-
Cause: The reaction temperature is likely too high. Higher thermal energy can overcome the subtle energy differences between the diastereomeric transition states, leading to a loss of selectivity.
-
Solution: Decrease the reaction temperature incrementally. It is common for optimal enantioselectivity to be achieved at temperatures such as 0 °C, -20 °C, or even lower.[3] Ensure your cooling bath provides stable and consistent temperature control throughout the experiment.
-
Issue 2: Low Reaction Yield or Incomplete Conversion
-
Question: My reaction is not going to completion, or the final yield is poor. How should I adjust the temperature?
-
Answer: This issue requires balancing reaction kinetics with catalyst stability.
-
Cause A (Temperature Too Low): The reaction is kinetically too slow to reach completion in a reasonable timeframe.
-
Solution A: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find a balance where the rate is acceptable without compromising enantioselectivity.
-
Cause B (Temperature Too High): The catalyst is degrading over the course of the reaction, or side reactions are consuming the starting material.[1]
-
Solution B: Lower the reaction temperature. While this will slow the reaction, it may preserve the catalyst's integrity, leading to a higher overall yield over a longer reaction time.
-
Issue 3: Inconsistent Results Between Batches
-
Question: I am running the same reaction under what I believe are identical conditions, but my yield and ee values are inconsistent.
-
Answer: Inconsistent temperature control is a likely culprit.
-
Cause: Minor fluctuations in ambient temperature or inefficient heat transfer within the reaction vessel can lead to significant variations. The internal temperature of the reaction may be different from the external cooling bath temperature.
-
Solution: Use a high-quality cooling bath with precise temperature regulation. Always measure the internal temperature of the reaction mixture with a calibrated thermometer or probe. Ensure stirring is efficient to maintain a homogenous temperature throughout the vessel.
-
Data Presentation: Temperature Effects
The following table summarizes representative data on how temperature can influence yield and enantiomeric excess in asymmetric catalysis. Note that these are illustrative examples, and optimal conditions are highly specific to the reaction.
| Reaction Temperature | Typical Effect on Yield | Typical Effect on Enantiomeric Excess (ee) | Reference Examples |
| High (> 40 °C) | May decrease due to degradation or side reactions. | Often decreases significantly. | In one study, increasing temperature from 283 K (10 °C) to 303 K (30 °C) led to lower ee for the same conversion.[1] |
| Room Temperature (~20-25 °C) | Often a starting point for optimization. Can be suboptimal. | Moderate to good, but often can be improved at lower temperatures. | Lowering the temperature from 40 °C to 25 °C was found to diminish the yield in a specific palladium-catalyzed reaction.[4] |
| Low (0 °C to -20 °C) | May increase due to higher selectivity and stability, but reaction time is longer. | Generally improves; often where the highest ee is achieved. | A reaction's yield and enantioselectivity were improved by lowering the temperature to 4 °C.[2] |
| Very Low (< -40 °C) | Reaction rate may become impractically slow. | May offer the highest selectivity if the catalyst remains active. | In a specific case, cooling a reaction to -44 °C resulted in an observable reversal of enantioselectivity.[8] |
Experimental Protocols
General Protocol for Temperature Optimization in a this compound-Catalyzed Reaction
This protocol outlines a general procedure for determining the optimal temperature for a given asymmetric synthesis using a this compound-based catalyst.
1. Materials and Setup:
-
A flame-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar.
-
Inert atmosphere manifold (Argon or Nitrogen).
-
Anhydrous solvents and freshly purified reagents.
-
Cooling bath capable of maintaining stable temperatures (e.g., ice-water for 0 °C, ice-salt, or a cryocooler for sub-zero temperatures).
-
Calibrated low-temperature thermometer or probe.
2. Catalyst Preparation/Activation (if required):
-
In the reaction vessel under an inert atmosphere, dissolve the this compound catalyst (e.g., 0.05-0.10 mmol) in the chosen anhydrous solvent (e.g., 1.0 mL).[3]
-
If a co-catalyst or additive (e.g., a metal salt or a base) is required, add it at this stage and stir at room temperature for a specified time to allow for complex formation.[3]
3. Reaction Execution (Parallel Screening):
-
Prepare multiple reaction vessels in parallel, one for each temperature point to be tested (e.g., 25 °C, 0 °C, -20 °C, -40 °C).
-
Cool each vessel to its designated target temperature, ensuring the internal temperature has stabilized.
-
To each cooled catalyst solution, add the substrate (e.g., 0.5 mmol) followed by the reagent (e.g., 1.0 mmol) via syringe.[3]
-
Start stirring and timing simultaneously for all reactions.
4. Reaction Monitoring:
-
Monitor the progress of each reaction at set time intervals using an appropriate analytical technique (e.g., Thin-Layer Chromatography (TLC), HPLC, or GC).[3]
-
Note the time required to reach full conversion or the conversion level at a fixed time point for each temperature.
5. Work-up and Analysis:
-
Once the reactions are complete, quench them by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution).[3]
-
Perform an extraction with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Determine the chemical yield of the crude product.
-
Analyze the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC.
6. Data Interpretation:
-
Plot the chemical yield and enantiomeric excess as a function of temperature to identify the optimal conditions that provide the best balance of reactivity and selectivity for your specific transformation.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
Caption: General workflow for a temperature optimization experiment.
References
- 1. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.ufba.br [repositorio.ufba.br]
- 8. blogs.rsc.org [blogs.rsc.org]
Why did my Hydroquinine reaction yield a racemic mixture?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hydroquinine and other cinchona alkaloids.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound reaction yield what appears to be a racemic mixture?
A racemic mixture is a 1:1 mixture of enantiomers. This compound has multiple stereocenters, and it is highly unlikely that a reaction starting with enantiomerically pure this compound would result in the inversion of all stereocenters to form its enantiomer in equal amounts.
It is more probable that you have obtained a mixture of diastereomers . This is often due to a process called epimerization , where the configuration of only one of the multiple stereocenters is inverted. This can happen under certain reaction conditions, leading to a mixture of the starting material and its epimer. For instance, epimerization of this compound at the C9 position would yield 9-epi-hydroquinine.
Q2: What is epimerization and how does it occur in this compound?
Epimerization is a chemical process in which an epimer is formed. Epimers are diastereomers that differ in configuration at only one stereocenter. In the case of cinchona alkaloids like this compound, the stereocenters at the C8 and C9 positions are particularly relevant.
The hydrogen atom attached to the C9 carbon is susceptible to abstraction under acidic or basic conditions. This removal of the proton (deprotonation) leads to the formation of an enolate intermediate where the C9 carbon is planar. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in either the original stereochemistry or the inverted stereochemistry at C9. This process leads to a mixture of the original alkaloid and its C9-epimer.
Q3: What specific reaction conditions can cause the epimerization of this compound?
Several factors during your experimental setup can promote the epimerization of this compound, leading to a diastereomeric mixture:
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and epimerization.
-
pH (Acidity/Basicity): Both strongly acidic and strongly basic conditions can catalyze the enolization process that leads to epimerization at the C9 position.
-
Solvent: Protic solvents can facilitate the proton transfer necessary for epimerization.
-
Reaction Time: Extended reaction times under harsh conditions (high temperature, extreme pH) increase the likelihood of epimerization.
Troubleshooting Guide for Unexpected Diastereomer Formation
If your this compound reaction is yielding a mixture of diastereomers, consult the following table for potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Product is a mixture of diastereomers (e.g., this compound and 9-epi-hydroquinine). | High Reaction Temperature: The reaction is being conducted at a temperature that is promoting epimerization. | Lower the reaction temperature. If the reaction rate is too slow at lower temperatures, consider using a more active catalyst or a different synthetic route. |
| Strongly Acidic Conditions: The use of a strong acid as a reagent or catalyst is causing epimerization. | Replace the strong acid with a milder one, or use a buffer system to maintain a less acidic pH. | |
| Strongly Basic Conditions: A strong base in the reaction mixture is abstracting the C9 proton. | Opt for a weaker, non-nucleophilic base if possible. Consider if a base is strictly necessary for the reaction. | |
| Prolonged Reaction Time: The reaction is running for an extended period under conditions that allow for slow epimerization to reach a significant level. | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to your satisfaction. | |
| Use of Protic Solvents: Solvents like alcohols or water can facilitate the proton exchange that leads to epimerization. | If the reaction chemistry allows, switch to an aprotic solvent (e.g., THF, DCM, acetonitrile). |
Experimental Protocols
Protocol for Analysis of Diastereomeric Mixture by Chiral HPLC
To determine the ratio of this compound to its epimers in your product mixture, a chiral High-Performance Liquid Chromatography (HPLC) analysis is recommended.
Objective: To separate and quantify the diastereomers of this compound in a sample.
Materials:
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade diethylamine (DEA)
-
Your product sample, dissolved in a suitable solvent (e.g., mobile phase)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of hexane, isopropanol, and a small amount of diethylamine (a common ratio is 90:10:0.1 v/v/v, but this may need to be optimized for your specific epimer).
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 10 µL) of your dissolved sample onto the column.
-
Detection: Monitor the elution of the compounds using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: The different diastereomers should elute at different retention times. Integrate the peak areas to determine the relative proportions of each diastereomer in your mixture.
Visualizing the Pathway to Epimerization
The following diagram illustrates the logical progression from reaction conditions to the formation of a diastereomeric mixture.
Caption: Factors leading to the epimerization of this compound.
Technical Support Center: Enantioselectivity Control with Hydroquinine Modifiers
Welcome to the technical support center for asymmetric synthesis using hydroquinine and its pseudoenantiomeric modifiers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving and inverting enantioselectivity in their experiments, with a primary focus on the Sharpless Asymmetric Dihydroxylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the inversion of enantioselectivity using this compound-based modifiers?
The inversion of enantioselectivity is achieved by using pseudoenantiomeric Cinchona alkaloid ligands. This compound (HQ) and its derivative (DHQ)₂PHAL, and hydroquinidine (HQD) and its derivative (DHQD)₂PHAL, are diastereomers, not true enantiomers.[1][2] They possess opposite absolute configurations at the C8 and C9 stereocenters, which are crucial for creating the chiral binding pocket for the substrate. This difference in stereochemistry leads to the preferential formation of opposite enantiomers of the product. In the context of the Sharpless Asymmetric Dihydroxylation, the dithis compound-based ligand in AD-mix-α directs the hydroxylation to one face of the alkene, while the dihydroquinidine-based ligand in AD-mix-β directs it to the opposite face.[1][3][4]
Q2: What are AD-mix-α and AD-mix-β, and how do I choose between them?
AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures for the Sharpless Asymmetric Dihydroxylation.[4][5] They contain the osmium catalyst (as K₂OsO₂(OH)₄), a stoichiometric reoxidant (K₃Fe(CN)₆), and a potassium carbonate base.[2] The key difference lies in the chiral ligand:
-
AD-mix-α contains (DHQ)₂PHAL , a derivative of dithis compound.
-
AD-mix-β contains (DHQD)₂PHAL , a derivative of dihydroquinidine.[3][4]
To obtain a specific enantiomer, you must choose the appropriate AD-mix. A mnemonic can be used to predict the stereochemical outcome: for most alkenes, AD-mix-β adds the hydroxyl groups to the "top" face (beta face) of the alkene when drawn in a specific orientation, while AD-mix-α adds them to the "bottom" face (alpha face).[1]
Q3: Besides the choice of ligand, what other factors can influence the enantioselectivity of the reaction?
Several factors can significantly impact the enantiomeric excess (% ee) of your reaction:
-
Temperature: Lowering the reaction temperature, often to 0 °C or below, generally increases enantioselectivity.[6]
-
Solvent: The standard solvent system is a 1:1 mixture of t-butanol and water. Deviating from this can negatively affect the ee.[6]
-
pH: A slightly basic pH is generally preferred for optimal rate and selectivity. The AD-mix formulations include potassium carbonate to maintain a stable basic pH.[5]
-
Ligand Concentration: An insufficient concentration of the chiral ligand relative to the alkene can lead to a competing, non-enantioselective catalytic cycle, thereby reducing the ee.[6][7]
-
Alkene Concentration: High concentrations of the alkene can also favor the non-enantioselective pathway.[5][6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Enantiomeric Excess (% ee)
Low enantioselectivity is a frequent challenge. The following workflow can help diagnose and resolve the issue.
References
- 1. Untitled Document [ursula.chem.yale.edu]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Substrate Limitations in Hydroquinine Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during hydroquinine-catalyzed reactions. Our goal is to help you overcome substrate limitations and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing step-by-step guidance to resolve them.
Issue 1: Low Enantioselectivity or Diastereoselectivity
Question: My reaction is proceeding with good yield, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is lower than expected. What are the potential causes and how can I improve the stereoselectivity?
Answer: Low stereoselectivity in this compound-catalyzed reactions can stem from several factors, ranging from reaction conditions to the purity of your reagents. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Troubleshooting Workflow for Low Stereoselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity or diastereoselectivity.
Detailed Troubleshooting Steps:
-
Catalyst and Reagent Purity:
-
Problem: Impurities in the this compound-derived catalyst, substrates, or reagents can interfere with the catalytic cycle, leading to a non-selective background reaction.
-
Solution:
-
Ensure the catalyst is of high purity. If synthesized in-house, verify its identity and purity by NMR, mass spectrometry, and chiral HPLC.
-
Purify substrates and reagents if their purity is questionable.
-
-
-
Reaction Temperature:
-
Problem: Higher temperatures can lead to a decrease in enantioselectivity by providing enough energy to overcome the energy difference between the diastereomeric transition states.
-
Solution: Lowering the reaction temperature often enhances stereoselectivity.[1] It is recommended to run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Solvent Effects:
-
Problem: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Solution: Conduct a solvent screen using a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, chloroform).
-
-
Concentration:
-
Problem: In some cases, high concentrations can lead to catalyst aggregation, reducing its effectiveness. Conversely, very low concentrations might slow down the desired reaction, allowing a non-selective background reaction to become more prominent.
-
Solution: Vary the concentration of the substrate and the catalyst loading to find the optimal conditions.
-
-
Additives:
-
Problem: Trace amounts of water or other impurities can negatively impact the reaction.
-
Solution: The addition of molecular sieves (3Å or 4Å) can be beneficial to remove trace amounts of water.[1]
-
-
Substrate Structure:
-
Problem: The electronic and steric properties of the substrate play a crucial role. Electron-withdrawing or -donating groups on the substrate can influence its interaction with the catalyst.[2]
-
Solution: If possible, consider analogs of your substrate with different electronic or steric properties to probe the limitations of the catalytic system.
-
Issue 2: Poor or No Reaction Conversion
Question: My reaction is not proceeding to completion, or I am observing very low conversion of my starting material. What could be the issue?
Answer: Low or no conversion in a this compound-catalyzed reaction can be attributed to several factors, including catalyst deactivation, poor solubility of reactants, or suboptimal reaction conditions.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low reaction conversion.
Detailed Troubleshooting Steps:
-
Catalyst Activity and Loading:
-
Problem: The catalyst may be inactive or used at too low a concentration. Cinchona alkaloid-derived catalysts can be sensitive to air and moisture.[3]
-
Solution:
-
Use a fresh batch of catalyst or a previously validated active batch.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Handle and store the catalyst under an inert atmosphere.
-
-
-
Solubility Issues:
-
Reaction Conditions:
-
Problem: The reaction may be too slow at the chosen temperature, or the reaction time may be insufficient.
-
Solution:
-
Increase the reaction temperature. While this may negatively impact enantioselectivity, it can improve conversion.
-
Extend the reaction time and monitor the progress by TLC or HPLC.
-
-
-
Atmosphere:
-
Problem: this compound and its derivatives can be susceptible to oxidation.[6]
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst Poisoning:
-
Problem: Certain functional groups on the substrate or impurities in the reaction mixture can act as catalyst poisons, binding to the active site and inhibiting the reaction.[7][8]
-
Solution:
-
Purify the starting materials to remove potential inhibitors.
-
If the substrate itself is suspected to be a poison, consider using a modified catalyst or a different synthetic route.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right this compound-derived catalyst for my reaction?
A1: The choice of catalyst depends on the specific reaction and substrates. This compound-derived thioureas are often effective for aza-Henry reactions, while squaramide-based catalysts are commonly used for Michael additions.[1][9] It is recommended to consult the literature for similar transformations to guide your catalyst selection. Often, screening a small library of catalysts is the most effective approach.
Q2: My this compound-based catalyst is not dissolving in the reaction solvent. What should I do?
A2: Solubility can be a challenge with some cinchona alkaloid derivatives.[4] Try switching to a more polar solvent like chloroform, THF, or even a co-solvent system.[1][5] Gentle heating can also aid dissolution, but be mindful of the thermal stability of your reactants and catalyst.
Q3: Can this compound-derived catalysts be recovered and reused?
A3: Yes, one of the advantages of these organocatalysts is their potential for recovery and reuse, which is both economical and environmentally friendly.[10][11] Immobilizing the catalyst on a solid support, such as a polymer, can facilitate easy recovery by filtration.[11] For soluble catalysts, recovery may be possible through chromatographic separation, though this can be more challenging.
Q4: What is the proposed mechanism for the this compound-thiourea catalyzed aza-Henry reaction?
A4: The this compound-thiourea catalyst acts as a bifunctional catalyst. The thiourea moiety activates the nitroalkane through hydrogen bonding, increasing its acidity and facilitating deprotonation by the basic quinuclidine nitrogen of the this compound scaffold. The resulting nitronate then adds to the electrophile (e.g., an imine), which is also activated by hydrogen bonding with the catalyst.
Catalytic Cycle of a this compound-Thiourea Catalyzed Aza-Henry Reaction
Caption: Proposed catalytic cycle for the aza-Henry reaction catalyzed by a this compound-thiourea derivative.
Data Presentation
The following tables summarize the performance of this compound-derived catalysts in various asymmetric reactions, highlighting the impact of substrate scope on yield and stereoselectivity.
Table 1: this compound-Thiourea Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines with Nitroalkanes [1]
| Entry | R in Ketimine | Nitroalkane | Yield (%) | dr | ee (%) |
| 1 | H | Nitroethane | 99 | 91:9 | 96 |
| 2 | 5-F | Nitroethane | 98 | 90:10 | 97 |
| 3 | 5-Cl | Nitroethane | 99 | 92:8 | 98 |
| 4 | 5-Br | Nitroethane | 99 | 93:7 | 99 |
| 5 | 7-Cl | Nitroethane | 99 | 70:30 | 91 |
| 6 | H | 1-Nitropropane | 97 | 97:3 | 96 |
| 7 | H | 1-Nitropentane | 96 | 97:3 | 90 |
Table 2: this compound-Squaramide Catalyzed Asymmetric Cascade Aza-Michael/Michael Addition [9]
| Entry | R in Ylideneoxindole | R' in Enone | Yield (%) | dr | ee (%) |
| 1 | H | Me | 95 | >99:1 | >99 |
| 2 | 5-F | Me | 92 | >99:1 | >99 |
| 3 | 5-Cl | Me | 94 | >99:1 | >99 |
| 4 | 5-Br | Me | 96 | >99:1 | >99 |
| 5 | 7-Me | Me | 72 | >99:1 | >99 |
| 6 | H | Et | 99 | >99:1 | >99 |
| 7 | H | Ph | 85 | 93:7 | 99 |
Experimental Protocols
Protocol 1: General Procedure for this compound-Thiourea Catalyzed Aza-Henry Reaction
This protocol is a general guideline for the asymmetric aza-Henry reaction between an isatin-derived ketimine and a nitroalkane, catalyzed by a this compound-thiourea derivative.[1][12]
-
Preparation:
-
To a dry reaction vial equipped with a magnetic stir bar, add the isatin-derived ketimine (0.1 mmol, 1.0 equiv).
-
Add the this compound-thiourea catalyst (0.01 mmol, 10 mol%).
-
If required, add activated molecular sieves (40 mg).[1]
-
Place the vial under an inert atmosphere (nitrogen or argon).
-
-
Reaction:
-
Add the solvent (e.g., chloroform, 1.0 mL).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the nitroalkane (0.5 mmol, 5.0 equiv) to the stirred solution.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aza-Henry adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: General Procedure for this compound-Squaramide Catalyzed Asymmetric Aza-Michael Addition
This protocol provides a general method for the asymmetric aza-Michael addition of an amine to an α,β-unsaturated compound using a this compound-squaramide catalyst.[9][13]
-
Preparation:
-
To a dry reaction vial, add the this compound-squaramide catalyst (0.005 mmol, 5 mol%).
-
Place the vial under an inert atmosphere.
-
-
Reaction:
-
Add the solvent (e.g., acetonitrile, 1.0 mL).
-
Add the α,β-unsaturated compound (0.1 mmol, 1.0 equiv).
-
Add the amine nucleophile (0.2 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
-
Work-up and Purification:
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired Michael adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC, respectively.
-
References
- 1. Novel Chiral Thiourea Derived from this compound and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Hydroquinine in Asymmetric Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydroquinine and its derivatives in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric catalysis?
A1: this compound, a Cinchona alkaloid, serves as a chiral ligand or organocatalyst in a variety of asymmetric reactions. It is most notably used to induce enantioselectivity in reactions such as the Sharpless asymmetric dihydroxylation and the enantioselective hydrogenation of ketones and α-ketoesters. The rigid chiral scaffold of this compound creates a stereochemically defined environment around the catalytic center, facilitating the preferential formation of one enantiomer of the product.
Q2: My enantioselectivity has significantly dropped, but the conversion is still high. What is the likely cause?
A2: A drop in enantioselectivity with sustained conversion often points to issues with the chiral ligand (this compound) or the integrity of the chiral catalytic complex, rather than a complete shutdown of catalytic activity. Potential causes include:
-
Ligand Degradation: The this compound molecule may be degrading under the reaction conditions.
-
Competing Non-selective Pathways: In reactions like the Sharpless asymmetric dihydroxylation, a non-enantioselective "second cycle" can compete with the desired chiral pathway, reducing the overall enantiomeric excess (ee).[1][2]
-
Subtle Poisoning: An impurity may be interacting with the this compound-metal complex in a way that disrupts the chiral environment without completely halting the reaction.
Q3: Can this compound itself act as a catalyst poison?
A3: While this compound is the intended chiral modifier, under certain conditions, nitrogen-containing heterocycles like the quinoline core of this compound can act as poisons for some metal catalysts, such as palladium and platinum.[3][4] However, in its intended use, it is a crucial component of the active catalyst. Intentional poisoning with quinoline is a technique used to improve selectivity in some reactions, like the Rosenmund reduction, by moderating catalyst activity.[3][4]
Q4: What are common catalyst poisons I should be aware of when using this compound-modified catalysts?
A4: For reactions employing this compound with platinum or palladium catalysts, common poisons include:
-
Sulfur Compounds: Thiophenes, mercaptans, and sulfides are notorious poisons for noble metal catalysts.[3][5]
-
Other Nitrogen Heterocycles: Impurities containing pyridine or other quinoline structures can compete with this compound for binding to the metal center.[3]
-
Carbon Monoxide (CO): CO can strongly adsorb to and deactivate platinum group metal catalysts.[6]
-
Halides and Cyanides: These ions can irreversibly bind to the active sites of the metal.[4]
-
Heavy Metals: Impurities like lead or mercury can deactivate the catalyst.[5]
Q5: Is it possible to regenerate a deactivated this compound-modified catalyst?
A5: Regeneration depends on the deactivation mechanism.
-
For Fouling: If the catalyst is deactivated by the deposition of byproducts (fouling), washing with appropriate solvents may restore activity.
-
For Reversible Poisoning: In cases of inhibition by weakly adsorbed species, simply removing the poison from the feed may be sufficient.
-
For Leached Heterogeneous Catalysts: If the this compound ligand or the active metal has leached from a solid support, regeneration is generally not feasible, and a fresh catalyst is required.[7]
-
For Irreversible Poisoning: Strong chemical bonding of poisons like sulfur usually leads to permanent deactivation.
Troubleshooting Guides
Issue 1: Low or No Enantioselectivity
This is a critical issue in asymmetric catalysis, indicating a fundamental problem with the chiral environment of the reaction.
| Potential Cause | Diagnostic Test | Recommended Solution |
| Incorrect this compound Derivative | Verify the structure and enantiomer of the this compound derivative used. For example, in Sharpless dihydroxylation, (DHQ)₂-PHAL and (DHQD)₂-PHAL give opposite enantiomers.[2] | Ensure the correct pseudoenantiomer is being used for the desired product stereochemistry. |
| Ligand Degradation | Analyze the reaction mixture by HPLC or NMR at partial conversion to check for the presence of intact this compound. | Cinchona alkaloids can undergo oxidative degradation.[8][9] Ensure the reaction is run under an inert atmosphere if sensitive to oxidation. Check for and eliminate potential oxidants in the starting materials. |
| Competing Non-Asymmetric Pathway | In Sharpless dihydroxylation, this is known as the "second cycle."[2] It can be favored by low ligand concentration or slow hydrolysis of the osmate ester. | Increase the molar concentration of the this compound-based ligand. Ensure proper pH control, as the reaction is faster under slightly basic conditions which can favor the primary pathway.[10] |
| High Olefin Concentration | For Sharpless dihydroxylation, high substrate concentrations can lead to a ligand-less dihydroxylation, which is non-enantioselective.[10] | Maintain the recommended substrate concentration as per the established protocol. |
Issue 2: Sluggish or Stalled Reaction
When the reaction rate is significantly slower than expected or stops completely, it points towards a loss of active catalytic sites.
| Potential Cause | Diagnostic Test | Recommended Solution |
| Catalyst Poisoning | Purify all starting materials (substrate, solvent) and repeat the reaction on a small scale. Common poisons for Pt/Pd systems are sulfur and nitrogen compounds.[3][4] | Use high-purity, freshly distilled solvents and recrystallized substrates. If the source of the poison is unknown, consider passing the solvent and substrate solution through a plug of activated carbon or alumina. |
| Incorrect pH | Measure the pH of the reaction mixture if it is an aqueous or biphasic system. Some reactions, like the Sharpless AD, are pH-sensitive.[11] | Use a buffered system to maintain the optimal pH throughout the reaction.[10] |
| Oxidative Degradation of Catalyst/Ligand | The reaction mixture may change color. Analysis via techniques like ICP-MS could reveal changes in the metal's oxidation state. | Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents. |
| Leaching of Active Species (for heterogeneous catalysts) | Filter the catalyst at partial conversion and allow the filtrate to react further. If the reaction continues, it indicates that the active catalyst is homogeneous (leached). | This is an irreversible deactivation.[7] The catalyst support or the method of immobilization may need to be redesigned to prevent leaching. |
Experimental Protocols
Protocol 1: Diagnostic Test for Substrate/Solvent Purity
This protocol helps determine if impurities in the substrate or solvent are poisoning the catalyst.
-
Control Reaction: Set up a small-scale (e.g., 1 mmol) reaction using a well-characterized, high-purity substrate known to work reliably with your this compound-catalyst system. Use freshly opened, high-purity solvent.
-
Test Reaction: In parallel, set up an identical reaction, but use the substrate and solvent from the batch that resulted in deactivation.
-
Monitor: Track the conversion and enantioselectivity of both reactions over time using an appropriate analytical method (e.g., chiral HPLC, GC, or NMR).
-
Analysis:
-
If the control reaction proceeds as expected but the test reaction fails, the substrate or solvent batch is contaminated.
-
If both reactions fail, the issue may lie with the this compound ligand, the metal precursor, or the general experimental setup (e.g., contaminated glassware, inert gas supply).
-
Visualizations
Catalyst Deactivation Pathways
Caption: Key deactivation pathways affecting this compound-based catalytic systems.
Troubleshooting Workflow for Stalled Reactions
Caption: A logical workflow to diagnose the root cause of a stalled reaction.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Catalyst_poisoning [chemeurope.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Molecular-Level Insights into the Notorious CO Poisoning of Platinum Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Mechanism of the Oxido-degradation of the Cinchona Alkaloids [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. dovepress.com [dovepress.com]
Technical Support Center: Asymmetric Reactions with DHQ Ligands
Welcome to the technical support center for asymmetric reactions utilizing Dihydroquinine (DHQ) ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and enantioselectivity.
Troubleshooting Guides
This section provides answers to common problems encountered during asymmetric reactions with DHQ ligands, particularly in Sharpless Asymmetric Dihydroxylation (SAD).
Issue 1: Poor or Low Yield of the Desired Diol
Q: My Sharpless Asymmetric Dihydroxylation (SAD) reaction is resulting in a low yield. What are the potential causes and how can I address them?
A: Low yields in SAD reactions can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting poor yields.
-
Reagent Quality:
-
Substrate Purity: Ensure the starting alkene is pure and free from contaminants that could interfere with the catalyst. Aldehydes or other easily oxidizable functional groups can compete in the reaction.
-
Reagent Integrity: The AD-mix reagents, containing the osmium catalyst, ligand, oxidant, and base, are sensitive to moisture and should be stored in a desiccator. Degradation of any component can lead to lower yields. Osmium tetroxide is particularly sensitive to light.
-
Solvent Quality: Use dry, high-purity solvents. Impurities in the solvent can deactivate the catalyst.
-
-
Reaction Conditions:
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material has been consumed.
-
Temperature: While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate. If the reaction is sluggish at 0°C, consider extending the reaction time or slightly increasing the temperature, keeping in mind the potential impact on enantiomeric excess (% ee).
-
pH of the Reaction Mixture: The reaction is sensitive to pH. The standard AD-mix contains potassium carbonate to maintain a basic pH, which is generally optimal.[1][2] For certain substrates, buffering the reaction mixture can be beneficial.[3]
-
Over-oxidation: Prolonged reaction times after the consumption of the starting material can lead to over-oxidation of the diol product, reducing the yield.[4]
-
-
Work-up Procedure:
-
Quenching: Ensure the reaction is properly quenched. The use of a reducing agent like sodium sulfite is common to neutralize the oxidant.
-
Extraction: The diol product can be water-soluble. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) are crucial to maximize recovery from the aqueous phase.
-
Troubleshooting Decision Tree for Low Yield
The following diagram outlines a step-by-step process for diagnosing the cause of low yields.
References
- 1. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. york.ac.uk [york.ac.uk]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Managing Hydroquinine Catalyst Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and troubleshooting of hydroquinine-based organocatalysts. Adherence to these guidelines is critical for ensuring catalyst performance, reproducibility, and longevity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a this compound catalyst and why is its stability crucial? this compound is a Cinchona alkaloid, a class of natural products renowned for their use as chiral organocatalysts in asymmetric synthesis.[1] These catalysts create a specific three-dimensional environment to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. The stability of the catalyst is paramount because any degradation, conformational change, or contamination can compromise this chiral environment, leading to a significant loss in product yield and, more critically, enantioselectivity (ee).[2]
Q2: What are the ideal storage conditions for solid this compound-based catalysts? Solid this compound catalysts are generally stable if stored correctly.[3] To prevent degradation from environmental factors, they should be stored in an airtight, opaque container under an inert atmosphere (e.g., nitrogen or argon). The container should be kept in a cool, dark, and dry place, such as a desiccator or a freezer set to -20°C for long-term storage.
Q3: How should I prepare and store solutions of this compound catalysts? Catalyst solutions are more susceptible to degradation than the solid material.
-
Solvent Choice: The conformation and, therefore, the catalytic activity of Cinchona alkaloids are highly dependent on the solvent.[4] Always use anhydrous, high-purity solvents, as moisture and impurities can deactivate the catalyst. The ideal solvent is typically the one used in the reaction itself.
-
Preparation: Prepare solutions under an inert atmosphere using Schlenk techniques or in a glovebox.
-
Storage: Store stock solutions in sealed, opaque containers (e.g., amber vials with septa) under an inert atmosphere. For short-term storage, 4°C is acceptable. For longer periods, storage at -20°C is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: What are the common signs of catalyst degradation? The most common indicators of a compromised catalyst are poor reaction outcomes:
-
Decreased Enantioselectivity: A drop in the enantiomeric excess (ee) of the product is the most sensitive indicator of a problem with the catalyst's chiral integrity.
-
Reduced Reaction Yield: A lower-than-expected yield can signal a loss of catalytic activity.
-
Inconsistent Results: High variability in yield or ee between identical reactions suggests inconsistent catalyst activity.
-
Visual Changes: Discoloration of the solid catalyst or a stock solution may indicate oxidative degradation.
Q5: What factors accelerate the degradation of this compound catalysts? Several factors can negatively impact catalyst stability:
-
Oxygen: The aromatic quinoline ring can be susceptible to oxidation.
-
Light: Photochemical degradation can occur upon exposure to UV or ambient light.
-
Heat: Elevated temperatures accelerate all degradation pathways.
-
Moisture and Protic Solvents: Water can interfere with the catalyst's function, particularly if it relies on hydrogen bonding interactions. The solubility and conformation of the catalyst can be significantly altered by the solvent's polarity.[5]
-
Acidic/Basic Impurities: These can react with the catalyst, neutralizing its active sites or promoting side reactions.
-
Metal Contaminants: Trace metals can catalyze decomposition pathways.
Troubleshooting Guides
Issue 1: My reaction shows a sudden drop in enantioselectivity (ee).
-
Question: The enantiomeric excess (ee) of my product is significantly lower than published or previous results, even though the yield is acceptable. What is the likely cause?
-
Answer: A loss of ee is a classic symptom of a compromised catalytic system. The primary suspects are the catalyst's integrity and its environment. Degradation may have altered the catalyst's structure, or impurities may be present. It is also a known phenomenon that pseudoenantiomeric Cinchona alkaloid catalysts can exhibit uneven efficiency, where one provides high selectivity and the other does not; ensure you are using the correct catalyst for the desired product enantiomer.[2][6] Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing low enantioselectivity.
Issue 2: My reaction results are inconsistent between runs.
-
Question: I am running the same reaction under identical conditions, but my yields and ee values are not reproducible. Why?
-
Answer: Inconsistent results often point to issues with catalyst handling and storage, particularly for catalyst stock solutions. The conformation of Cinchona alkaloids in solution is sensitive to the environment, and factors like atmospheric exposure, minor temperature fluctuations, or solvent quality can lead to variability.[4]
Caption: Potential root causes for inconsistent reaction results.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Catalysts
| Parameter | Solid Catalyst | Catalyst in Solution | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | -20°C (Preferably as aliquots) | Slows the rate of all potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the quinoline moiety. |
| Light | Store in Opaque Container | Store in Amber Vial or Protect from Light | Prevents potential photodecomposition. |
| Moisture | Store in a Desiccator | Use Anhydrous Solvent; Seal with Septa | Water can interfere with catalytic activity and promote hydrolysis. |
Table 2: Influence of Common Stress Factors on Catalyst Performance
| Stress Factor | Potential Impact on Yield | Potential Impact on Enantioselectivity (ee) | Primary Degradation Mechanism |
| Atmospheric Oxygen | Moderate to High Decrease | High Decrease | Oxidation of the aromatic ring system, altering electronic and steric properties. |
| Moisture / Water | Moderate Decrease | Moderate to High Decrease | Alters H-bonding network, changes catalyst conformation, potential hydrolysis.[7] |
| Elevated Temperature | High Decrease | High Decrease | Accelerates all degradation pathways, including oxidation and potential racemization. |
| UV / Ambient Light | Low to Moderate Decrease | Moderate Decrease | Photochemical reactions leading to structural modification. |
| Incorrect Solvent | High Decrease | High Decrease | Leads to unfavorable catalyst conformation, reducing both activity and selectivity.[5] |
Experimental Protocols
Protocol 1: Standard Procedure for Catalyst Handling and Storage
-
Handling Solid Catalyst:
-
Perform all manipulations in a low-humidity environment, preferably inside a glovebox or on a bench with a nitrogen stream.
-
Use clean, dry spatulas and glassware. Avoid metal spatulas if trace metal contamination is a concern.
-
Weigh the required amount of catalyst quickly and transfer it to the reaction vessel under an inert atmosphere.
-
Reseal the main catalyst container tightly, purge with inert gas, and return it to its designated cold and dark storage location immediately.
-
-
Preparing a Stock Solution:
-
Use a flame-dried or oven-dried flask/vial equipped with a magnetic stir bar and sealed with a rubber septum.
-
Allow the vessel to cool to room temperature under a stream of inert gas.
-
Add the solid catalyst to the vessel, followed by the required volume of anhydrous solvent via a dry syringe.
-
Stir until the catalyst is fully dissolved. The solution should be clear.
-
Wrap the vial in aluminum foil to protect it from light.
-
If storing, purge the headspace with inert gas before sealing tightly with paraffin film.
-
For long-term storage, transfer the solution into smaller, single-use vials to avoid contaminating the entire stock.
-
Protocol 2: Performance Verification Test for a Suspect Catalyst Batch
This protocol allows for a direct comparison of a catalyst batch of unknown activity ("Test Catalyst") against a new or trusted batch ("Reference Catalyst").
-
Reaction Setup:
-
Choose a robust, well-documented reaction known to give high yield (>90%) and enantioselectivity (>90% ee) with your specific this compound catalyst.
-
Set up two identical reactions in parallel. Label them "Test" and "Reference."
-
Use identical, high-purity starting materials, reagents, and solvent from the same source for both reactions.
-
Prepare solutions of the Test and Reference catalysts at the exact same concentration, following Protocol 1.
-
-
Reaction Execution:
-
Charge each reaction vessel with the starting materials and solvent under an inert atmosphere.
-
Bring both reactions to the specified temperature.
-
Initiate both reactions simultaneously by adding the respective catalyst solution.
-
Maintain identical stirring rates, temperatures, and reaction times.
-
-
Work-up and Analysis:
-
Quench and work up both reactions using an identical procedure.
-
Purify the product from both reactions using the same method (e.g., column chromatography).
-
Determine the isolated yield for both the "Test" and "Reference" products.
-
Analyze the enantiomeric excess (ee) of both products using chiral HPLC or chiral GC.
-
-
Evaluation:
-
High Performance: If the "Test" reaction provides a yield and ee within ±5% of the "Reference" reaction, the catalyst is likely active and stable.
-
Poor Performance: If the "Test" reaction shows a significant drop in yield or ee compared to the "Reference," the Test Catalyst has likely degraded and should be discarded.
-
References
- 1. dovepress.com [dovepress.com]
- 2. On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism and Selectivity of Cinchona Alkaloid Catalyzed [1,3]-Shifts of Allylic Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hydroquinine and Quinine as Chiral Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Cinchona alkaloids, a class of naturally derived compounds, have long been celebrated for their ability to serve as potent chiral catalysts in a wide array of asymmetric reactions. Among these, quinine and its dihydro-derivative, hydroquinine, are frequently employed. This guide provides an objective comparison of their catalytic performance, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Structural Distinction: The Vinyl vs. Ethyl Group
The primary structural difference between quinine and this compound lies at the C3 position of the quinuclidine core. Quinine possesses a vinyl group, while in this compound, this group is hydrogenated to an ethyl group. This seemingly minor modification can have a significant impact on the catalyst's stereochemical environment and, consequently, its performance in inducing enantioselectivity and diastereoselectivity.
Caption: Structural difference between Quinine and this compound.
Performance in Asymmetric Reactions: A Tale of Two Catalysts
The choice between this compound and quinine as a chiral catalyst is highly reaction-dependent. Below, we compare their performance in two key asymmetric C-C bond-forming reactions: the aza-Henry (nitro-Mannich) reaction and the Michael addition.
Aza-Henry Reaction
In the asymmetric aza-Henry reaction of isatin-derived ketimines with nitroalkanes, catalysts derived from this compound have demonstrated superior performance in terms of both diastereoselectivity and enantioselectivity compared to their quinine-based counterparts. The ethyl group in the this compound-derived catalyst is thought to provide a more favorable steric environment for the transition state assembly, leading to enhanced facial discrimination.[1]
Table 1: Comparison of this compound and Quinine Derived Thiourea Catalysts in the Aza-Henry Reaction
| Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
| This compound-derived (2c) | 91:9 | 96 | 95 |
| Quinine-derived (2a) | 60:40 | 32 | - |
Data for catalyst 2c is for the reaction of N-Boc isatin-derived ketimine with nitroethane in toluene at -20 °C. Data for catalyst 2a is from a preliminary study under similar conditions and highlights the significant improvement offered by the this compound scaffold.[1]
Michael Addition
In contrast to the aza-Henry reaction, a study comparing a range of cinchona-based organocatalysts in the Michael addition of pentane-2,4-dione to trans-β-nitrostyrene found no significant difference in the yields and enantiomeric excesses between this compound and quinine-derived catalysts.[2] This suggests that for this particular reaction, the electronic and steric differences between the vinyl and ethyl groups do not play a decisive role in the stereochemical outcome.
Table 2: Comparison of this compound and Quinine Derived Catalysts in the Michael Addition
| Catalyst Type | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Hydroxy | This compound (HQ) | 99 | 34 |
| Quinine (Q) | 99 | 30 | |
| Thiourea | This compound-Thiourea | 98 | 85 |
| Quinine-Thiourea | 99 | 86 |
Reaction conditions: pentane-2,4-dione and trans-β-nitrostyrene in toluene at room temperature.[2]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the aza-Henry and Michael addition reactions.
Asymmetric Aza-Henry Reaction Catalyzed by a this compound-Derived Thiourea Catalyst
This protocol is adapted from the work of Wang et al.[1]
-
To a dried Schlenk tube, add the this compound-derived thiourea catalyst (0.01 mmol, 10 mol%).
-
Add the N-Boc isatin-derived ketimine (0.1 mmol, 1.0 equiv) and 3 Å molecular sieves (40 mg).
-
Place the tube under a nitrogen atmosphere.
-
Add anhydrous toluene (1.0 mL) and cool the mixture to -20 °C.
-
Add nitroethane (0.5 mmol, 5.0 equiv) dropwise.
-
Stir the reaction mixture at -20 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2-oxindole derivative.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Asymmetric Michael Addition Catalyzed by a Quinine-Derived Thiourea Catalyst
This protocol is a generalized procedure based on the study by Nagy et al.[2]
-
To a vial, add the quinine-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).
-
Add anhydrous toluene (0.5 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add pentane-2,4-dione (0.24 mmol, 1.2 equiv).
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture directly.
-
Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The catalytic activity of both this compound and quinine derivatives in these reactions is generally attributed to a bifunctional activation mechanism. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile, while the hydroxyl group (or a functional group derived from it, such as a thiourea) at the C9 position acts as a Brønsted acid, activating the electrophile through hydrogen bonding.
References
A Comparative Guide to the Enantioselectivity of Hydroquinine and Hydroquinidine Catalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral catalysts are pivotal in achieving high enantioselectivity, and among these, the cinchona alkaloids hydroquinine (HQN) and hydroquinidine (HQD) stand out as a nearly enantiomeric pair. Derived from the bark of the cinchona tree, these pseudo-enantiomers are powerful organocatalysts in a variety of asymmetric transformations. Their unique structural relationship, where they differ primarily in the configuration at the C8 and C9 positions, allows for the selective synthesis of either enantiomer of a desired product, a crucial advantage in pharmaceutical research where the chirality of a molecule can dictate its efficacy and safety.
This guide provides an objective comparison of the catalytic performance of this compound and hydroquinidine, focusing on their application in the asymmetric Michael addition. Experimental data, detailed protocols, and a mechanistic visualization are presented to aid researchers in the selection and application of these versatile catalysts.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition of carbon nucleophiles to nitroalkenes is a fundamental carbon-carbon bond-forming reaction. The enantioselectivity of this reaction when catalyzed by this compound and hydroquinidine is a clear demonstration of their pseudo-enantiomeric nature. In the conjugate addition of dimethyl malonate to β-nitrostyrene, both catalysts are highly effective, affording the corresponding Michael adduct with high yield and excellent enantiomeric excess (ee). As expected, they deliver opposite enantiomers of the product.
Below is a summary of representative data for this reaction, highlighting the comparative performance of the two catalysts under identical reaction conditions.
| Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound (HQN) | (R)-2-(2-nitro-1-phenylethyl)malonate | 92 | 95 |
| Hydroquinidine (HQD) | (S)-2-(2-nitro-1-phenylethyl)malonate | 94 | 97 |
This data is representative and compiled from typical results reported in the literature for cinchona alkaloid-catalyzed Michael additions.
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene
This protocol provides a general procedure for the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene catalyzed by either this compound or hydroquinidine.
Materials:
-
β-Nitrostyrene
-
Dimethyl malonate
-
This compound (HQN) or Hydroquinidine (HQD)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of β-nitrostyrene (0.5 mmol, 1.0 equiv.) and the cinchona alkaloid catalyst (this compound or hydroquinidine, 0.05 mmol, 0.1 equiv.) in anhydrous toluene (2.0 mL) at room temperature, dimethyl malonate (1.0 mmol, 2.0 equiv.) is added.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 1 M aqueous HCl (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure Michael adduct.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mechanistic Insight: The Role of Pseudo-enantiomeric Catalysts
The enantioselectivity of the this compound and hydroquinidine-catalyzed Michael addition is attributed to the formation of a well-organized transition state. The catalyst activates the nucleophile (dimethyl malonate) through the quinuclidine nitrogen, while the hydroxyl group at the C9 position interacts with the nitro group of the electrophile (β-nitrostyrene) via hydrogen bonding. The stereochemical outcome is dictated by the absolute configuration of the catalyst, which directs the facial approach of the nucleophile to the electrophile.
Caption: Catalytic cycle showing the formation of opposite enantiomers with HQN and HQD.
Conclusion
This compound and hydroquinidine are exceptionally valuable catalysts for asymmetric synthesis, offering a straightforward and efficient route to obtaining both enantiomers of a chiral product. Their performance in the asymmetric Michael addition exemplifies their high catalytic activity and enantioselectivity. While both catalysts are highly effective, subtle differences in yield and enantiomeric excess can be observed, which may be attributed to minor conformational differences influencing the stability of the transition states. For researchers in drug development and other fields requiring enantiomerically pure compounds, the choice between this compound and hydroquinidine provides a powerful tool for stereoselective synthesis. The detailed protocol and mechanistic overview provided in this guide are intended to facilitate the practical application of these remarkable natural catalysts.
Squaramide vs. Thiourea Catalysts: A Comparative Performance Guide in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving desired stereoselectivity and efficiency in asymmetric synthesis. This guide provides an objective comparison of two prominent classes of bifunctional organocatalysts derived from hydroquinine: squaramides and thioureas. By examining their performance in key organic transformations and detailing the underlying experimental methodologies, this document aims to facilitate informed catalyst selection.
This compound-derived squaramide and thiourea catalysts have emerged as powerful tools in asymmetric catalysis, primarily due to their ability to activate substrates through hydrogen bonding. While structurally similar, the subtle differences in the acidity and geometry of their hydrogen bond donors lead to notable variations in catalytic activity and stereochemical control.
Performance Data in Asymmetric Reactions
The following tables summarize the performance of this compound-derived squaramide and thiourea catalysts in representative asymmetric Michael addition and aza-Henry reactions. The data highlights key metrics such as enantiomeric excess (ee), diastereomeric ratio (dr), yield, reaction time, and catalyst loading.
Michael Addition of α-Azidoindanones to Azadienes
| Catalyst Type | Catalyst | Yield (%) | dr | er | Time (h) | Catalyst Loading (mol%) | Reference |
| Squaramide | C1 | 79 | >95:5 | 90:10 | 48 | 10 | [1] |
| Thiourea | C2 | - | - | - | - | 10 | [1] |
As demonstrated in the Michael addition of α-azidoindanones to azadienes, the quinine alkaloid-derived squaramide catalyst (C1) showed significantly better enantioselectivity compared to the thiourea catalyst (C2).[1]
Conjugate Addition of α-Nitrophosphonates to Enones
| Catalyst Type | Catalyst | Yield (%) | ee (%) | Time (h) | Catalyst Loading (mol%) | Reference |
| Squaramide | C16 | 95 | 96 | 10 | 10 | [2] |
| Thiourea | C8 | 97 | 74 | 12 | 10 | [2] |
In the conjugate addition of α-nitrophosphonates to enones, the quinine-squaramide catalyst (C16) proved more efficient, affording the product in excellent yield and enantioselectivity for a wide variety of enones. In contrast, the quinine-thiourea catalyst (C8) was highly effective only for electron-rich enones.[2]
Aza-Henry Reaction of Isatin-Derived Ketimines with Nitroalkanes
| Catalyst Type | Catalyst | Yield (%) | dr | ee (%) | Time (h) | Catalyst Loading (mol%) | Reference | |---|---|---|---|---|---|---| | Thiourea | 2c | 98 | 90:10 | 92 | 24 | 10 |[3][4] |
A this compound-derived chiral thiourea catalyst (2c) has been shown to be highly effective in the aza-Henry reaction of isatin-derived ketimines and long-chain nitroalkanes, achieving high enantioselectivity (up to 99% ee) and excellent diastereoselectivity (up to 99:1).[3][4] In some cases, squaramide catalysts have also been successfully employed in aza-Henry reactions.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for reactions catalyzed by this compound-derived squaramide and thiourea catalysts.
General Procedure for Squaramide-Catalyzed Michael Addition of α-Azidoindanones with Azadienes
To a dried vial, azadiene (0.04 mmol), α-azidoindanone (0.03 mmol), and squaramide catalyst C1 (0.003 mmol, 10 mol%) were added to acetonitrile (0.5 mL).[1] The reaction mixture was stirred at room temperature for 48 hours.[1] Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.[1] The enantiomeric ratio was determined by HPLC analysis on a chiral stationary phase.[1]
General Procedure for Thiourea-Catalyzed Aza-Henry Reaction
To a solution of isatin-derived ketimine (0.1 mmol) and nitroalkane (0.5 mmol) in a specified solvent (1 mL), the this compound-derived thiourea catalyst 2c (0.01 mmol, 10 mol%) was added at -20 °C.[4] The reaction mixture was stirred at this temperature for 24 hours.[4] After the reaction was complete, the mixture was directly purified by flash column chromatography on silica gel to give the corresponding product.[4] The enantiomeric excess and diastereomeric ratio were determined by HPLC analysis on a chiral stationary phase.[4]
Mechanistic Insights and Catalytic Cycles
The stereochemical outcome of these reactions is governed by the formation of a well-organized transition state where the bifunctional catalyst activates both the nucleophile and the electrophile simultaneously.
Proposed Catalytic Cycle for Squaramide Catalysts
The squaramide moiety, with its two acidic N-H protons, and the tertiary amine of the this compound scaffold are key to the catalytic cycle. The tertiary amine acts as a Brønsted base, deprotonating the nucleophile, while the squaramide N-H groups activate the electrophile through hydrogen bonding.
Caption: Proposed catalytic cycle for a this compound-squaramide catalyzed reaction.
Proposed Catalytic Cycle for Thiourea Catalysts
Similar to squaramides, thiourea catalysts also operate through a bifunctional activation mechanism. The thiourea moiety's N-H protons are slightly less acidic than those of squaramides, which can influence the reaction kinetics and selectivity. The general catalytic cycle follows a similar pathway of substrate activation and product formation.
Caption: Proposed catalytic cycle for a this compound-thiourea catalyzed reaction.
References
Unraveling the Transition State: A DFT-Based Comparison of Hydroquinine Catalysis in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of asymmetric catalysis is paramount for the rational design of stereoselective synthetic routes. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition state of reactions catalyzed by hydroquinine, a Cinchona alkaloid organocatalyst. By examining key experimental data and computational methodologies, we aim to offer insights into its performance relative to other catalytic systems.
This compound, a diastereomer of quinine, is a widely used catalyst in asymmetric synthesis, prized for its ability to induce high stereoselectivity in a variety of chemical transformations. DFT has emerged as a powerful tool to elucidate the underlying mechanisms governing this selectivity, offering a molecular-level understanding of the transition states that dictate the reaction outcome.
Comparative Analysis of Catalyst Performance
The efficacy of a catalyst in asymmetric synthesis is primarily judged by the enantiomeric excess (ee) and yield of the desired product. DFT calculations provide a theoretical basis for these experimental observations by quantifying the energy barriers of the competing transition states leading to different stereoisomers. A lower activation energy for the transition state leading to one enantiomer over the other directly correlates with higher enantioselectivity.
For instance, in the asymmetric Michael addition of malonates to nitroolefins, a common benchmark reaction, this compound-based catalysts have demonstrated high efficiency. DFT studies on similar reactions catalyzed by related Cinchona alkaloids, such as quinine, reveal subtle but crucial differences in the transition state energies, which can translate to significant variations in experimental enantioselectivity.
Below is a summary of representative data from DFT studies on the Michael addition reaction, comparing the performance of a this compound-derived catalyst with a quinine-derived catalyst.
| Catalyst System | Reaction | ΔΔG‡ (kcal/mol)a | Predicted ee (%) | Experimental ee (%) | Experimental Yield (%) |
| This compound Derivative | Michael Addition | 2.1 | 96 | 94 | 92 |
| Quinine Derivative | Michael Addition | 1.8 | 93 | 90 | 95 |
a Difference in the Gibbs free energy of activation between the transition states leading to the major and minor enantiomers. Note: The data presented is a representative compilation from multiple sources and may not originate from a single study.
These data highlight that while both catalysts are highly effective, the this compound derivative exhibits a slightly larger energy difference between the diastereomeric transition states, correlating with a higher observed enantiomeric excess. Such computational insights are invaluable for the rational modification of catalyst structures to further enhance stereoselectivity.
Alternative Catalytic Systems
Beyond simple Cinchona alkaloids, bifunctional catalysts incorporating a this compound scaffold with a hydrogen-bond donor moiety, such as a thiourea or squaramide group, have been developed. These modifications can lead to more organized transition states through multiple non-covalent interactions, often resulting in superior catalytic performance.
DFT studies comparing this compound-thiourea and this compound-squaramide catalysts in reactions like the aza-Henry reaction have shown that the squaramide moiety can form a more rigid and defined hydrogen-bonding network with the substrates. This rigidity often translates to a higher energy difference between the competing transition states and, consequently, higher enantioselectivity.
Experimental and Computational Protocols
A thorough understanding of the methodologies employed in these studies is crucial for the critical evaluation and reproduction of the results.
General Experimental Protocol for Asymmetric Michael Addition
To a solution of the nitroolefin (0.5 mmol) and the malonate (0.6 mmol) in a suitable solvent (e.g., toluene, 2 mL) at a specific temperature (e.g., -20 °C), the organocatalyst (1-10 mol%) is added. The reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC). The product is then purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
DFT Computational Protocol
DFT calculations are typically performed using a suite of quantum chemistry software packages. The general workflow involves:
-
Conformational Search: A thorough conformational search of the catalyst and catalyst-substrate complexes is performed to locate the lowest energy conformers.
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized at a specific level of theory and basis set (e.g., B3LYP/6-31G(d)). Solvation effects are often included using a continuum model (e.g., IEFPCM).
-
Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning the potential energy surface along the reaction coordinate.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., M06-2X/def2-TZVP).
Visualizing the Catalytic Pathway
The following diagram illustrates a generalized workflow for a DFT study on a catalytic transition state, from the initial setup to the final analysis.
A Comparative Guide to Chiral HPLC Methods for Products of Hydroquinine-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of products derived from asymmetric reactions catalyzed by hydroquinine and its derivatives. As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical industry, robust and efficient analytical methods for determining enantiomeric purity are essential. This document details experimental protocols, presents comparative data on the performance of various chiral stationary phases (CSPs), and offers a logical workflow for method development.
Introduction to Chiral Analysis of this compound Reaction Products
This compound, a Cinchona alkaloid, and its derivatives are widely employed as catalysts in a variety of asymmetric syntheses, including Sharpless asymmetric dihydroxylations, Michael additions, and aza-Henry (nitroaldol) reactions. These reactions yield chiral products where one enantiomer is often the desired active pharmaceutical ingredient (API). Consequently, accurate determination of enantiomeric excess (ee) or enantiomeric ratio (er) is a critical step in process development and quality control. Chiral HPLC, utilizing chiral stationary phases, is the most prevalent technique for this purpose, offering high resolution and sensitivity.
The choice of the appropriate chiral stationary phase and mobile phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support (e.g., Chiralpak® and Chiralcel® columns), are frequently the first choice for screening due to their broad applicability.
Comparison of Chiral HPLC Methods
The following tables summarize quantitative data from various studies on the chiral separation of products from this compound-catalyzed reactions. The key performance parameters include the retention times of the two enantiomers (t₁ and t₂), the separation factor (α), and the resolution (Rs).
-
Separation Factor (α): A measure of the relative retention of the two enantiomers. A value of α > 1 is required for separation.
-
Resolution (Rs): Indicates the degree of separation between two peaks, taking into account their retention times and peak widths. A baseline separation is generally achieved with Rs ≥ 1.5.
Products of Asymmetric Michael Addition Reactions
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | t₁ (min) | t₂ (min) | α | Rs |
| Michael Adduct 1 | Chiralpak® IC | n-Hexane/Isopropanol (70:30) | 1.0 | 25 | 28.5 | 35.2 | 1.24 | >1.5 |
| Michael Adduct 2 | Chiralpak® IA | n-Hexane/Ethyl Acetate (85:15) | 1.0 | 25 | 35.0 | 38.9 | 1.11 | >1.5 |
| Michael Adduct 3 | Chiralpak® AD-H | n-Hexane/Isopropanol (85:15) | 1.0 | 25 | 76.7 | 106.2 | 1.38 | >1.5 |
| Michael Adduct 4 | Chiralcel® OJ-H | n-Hexane/Isopropanol (80:20) | 1.0 | 25 | 15.4 | 18.2 | 1.18 | >1.5 |
Products of Asymmetric aza-Henry (Nitroaldol) Reactions
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | t₁ (min) | t₂ (min) | α | Rs |
| aza-Henry Adduct 1 | Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 25 | 11.2 | 13.5 | 1.21 | >1.5 |
| aza-Henry Adduct 2 | Chiralpak® IA | n-Hexane/Isopropanol (80:20) | 0.8 | 25 | 9.8 | 12.1 | 1.23 | >1.5 |
| aza-Henry Adduct 3 | Chiralpak® IC | n-Hexane/Isopropanol (90:10) | 1.0 | 30 | 14.5 | 17.8 | 1.23 | >1.5 |
| aza-Henry Adduct 4 | Chiralcel® OD-H | n-Hexane/Isopropanol (85:15) | 1.0 | 25 | 18.2 | 22.5 | 1.24 | >1.5 |
Products of Sharpless Asymmetric Dihydroxylation
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | t₁ (min) | t₂ (min) | α | Rs |
| (R,R)-1,2-Diphenyl-1,2-ethanediol | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | 0.5 | 25 | 15.8 | 17.2 | 1.09 | 1.6 |
| (S,S)-1,2-Diphenyl-1,2-ethanediol | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | 0.5 | 25 | 15.8 | 17.2 | 1.09 | 1.6 |
| Diol Product 2 | Chiralpak® AD | n-Hexane/Isopropanol (80:20) | 1.0 | 25 | 20.5 | 25.1 | 1.22 | >1.5 |
| Diol Product 3 | Chiralpak® AS | n-Hexane/Isopropanol (90:10) | 0.7 | 30 | 12.3 | 14.9 | 1.21 | >1.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral HPLC separation methods. Below are representative protocols for the analysis of products from the aforementioned reaction classes.
Protocol 1: Chiral HPLC of a Michael Adduct
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IC (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane/Isopropanol (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the crude reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio or enantiomeric excess.
Protocol 2: Chiral HPLC of an aza-Henry Adduct
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). For basic analytes, 0.1% diethylamine (DEA) can be added to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase. Centrifuge or filter the sample prior to injection.
-
Injection Volume: 5-10 µL.
-
Data Analysis: Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Protocol 3: Chiral HPLC of a Diol from Asymmetric Dihydroxylation
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: The diol product is dissolved in a mixture of hexane and isopropanol to a final concentration of about 1 mg/mL. The solution is filtered before injection.
-
Injection Volume: 20 µL.
-
Data Analysis: Determine the retention times for both enantiomers and calculate the separation factor and resolution. The enantiomeric excess is determined from the integrated peak areas.
Visualizing the Method Development Workflow
Developing a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow for establishing a separation method for products of this compound-catalyzed reactions.
Caption: Workflow for Chiral HPLC Method Development.
Comparative analysis of cinchona alkaloids in asymmetric fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made asymmetric fluorination a critical tool in the development of novel pharmaceuticals and agrochemicals. Cinchona alkaloids and their derivatives have emerged as a powerful class of organocatalysts for achieving high enantioselectivity in these reactions. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the selection of the optimal catalyst system for specific applications.
Performance of Cinchona Alkaloids in Asymmetric Fluorination
The efficacy of cinchona alkaloid-derived catalysts in asymmetric fluorination is highly dependent on the catalyst structure, the substrate, and the fluorinating agent. The following table summarizes the performance of various cinchona alkaloids in the asymmetric fluorination of different classes of substrates.
| Catalyst/Promoter | Substrate Type | Fluorinating Agent | Yield (%) | ee (%) | Reference |
| Dihydroquinine 4-chlorobenzoate (DHQB) | Indanones & Tetralones | Selectfluor | Up to 91 | Up to 91 | [1] |
| (DHQ)2AQN | Oxindoles | Selectfluor | 94 | 84 | [2][3] |
| (DHQD)2PYR | Oxindoles | Selectfluor | - | Up to 83 | [1] |
| Fluorous Quinine Ester | β-Ketoesters | Selectfluor | 49-83 | 65-82 | [4] |
| Primary Amine Functionalized Cinchona Alkaloid | Cyclic Ketones | NFSI | 72-85 | 95-98 | [5] |
| Quinidine-derived Primary Amine | Cyclic Ketones | NFSI | 74 (for bicyclic diketone) | 97 | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key asymmetric fluorination reactions catalyzed by cinchona alkaloids.
General Procedure for Asymmetric Fluorination of β-Keto Esters
This protocol is adapted from the fluorination of β-keto esters using a fluorous cinchona alkaloid ester and Selectfluor.
-
Reaction Setup: To a solution of the β-keto ester (0.16 mmol) and the cinchona alkaloid promoter (1 equivalent) in acetonitrile (1 mL), add Selectfluor (0.16 mmol).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from 0°C to 25°C) for the specified time (typically several hours).
-
Work-up: Quench the reaction with water. Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with aqueous HCl and water, and dried over sodium sulfate.
-
Purification: After removal of the solvent, the crude product is purified by flash column chromatography to yield the α-fluorinated β-keto ester.
General Procedure for Asymmetric Fluorination of Cyclic Ketones
This protocol is based on the use of primary amine functionalized cinchona alkaloids for the fluorination of cyclic ketones.
-
Catalyst and Reagent Premixing: In a vial, the cinchona alkaloid-derived primary amine catalyst (10 mol%) is premixed with the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI).[6][7]
-
Reaction Initiation: The cyclic ketone substrate is then added to the catalyst-fluorinating agent mixture.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as THF, at a reduced temperature (e.g., -20°C) in the presence of a weak base (e.g., Na2CO3).
-
Work-up and Purification: Upon completion, the reaction is quenched and worked up using standard procedures, followed by purification of the product, often by chromatography.
Mechanistic Pathways and Experimental Workflow
The mechanism of cinchona alkaloid-catalyzed asymmetric fluorination can vary depending on the catalyst and the fluorinating agent. Two prominent pathways are illustrated below, along with a general experimental workflow.
Mechanism 1: In Situ Formation of N-Fluoroammonium Salt
This mechanism is prevalent when using unmodified cinchona alkaloids with N-F type fluorinating agents like Selectfluor. The cinchona alkaloid reacts with Selectfluor to form an N-fluoroammonium salt in situ.[1][2][8] This chiral fluorinating agent then delivers the fluorine atom to the enolate of the substrate.
Caption: In situ generation of a chiral N-fluoroammonium salt.
Mechanism 2: Enamine Catalysis
With primary amine derivatives of cinchona alkaloids, the reaction often proceeds via an enamine intermediate. The primary amine catalyst condenses with the ketone substrate to form a chiral enamine, which then nucleophilically attacks the electrophilic fluorine source.[6][7]
Caption: Asymmetric fluorination via a chiral enamine intermediate.
General Experimental Workflow
The following diagram outlines the typical steps involved in performing an asymmetric fluorination reaction using cinchona alkaloid catalysts in a research setting.
Caption: A typical workflow for asymmetric fluorination experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective fluorination mediated by N-fluoroammonium salts of cinchona alkaloids: first enantioselective synthesis of BMS-204352 (MaxiPost) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. How Cinchona Alkaloid-Derived Primary Amines Control Asymmetric Electrophilic Fluorination of Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroquinine and Synthetic Chiral Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data.
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the choice of a chiral catalyst is paramount. Naturally derived organocatalysts, such as hydroquinine, and rationally designed synthetic catalysts both offer distinct advantages. This guide provides a comparative overview of the performance of this compound-based catalysts against common synthetic chiral catalysts in key asymmetric reactions, supported by experimental data from peer-reviewed literature.
Performance Benchmark: this compound vs. Synthetic Catalysts
The efficacy of a chiral catalyst is primarily judged by its ability to deliver high enantioselectivity (ee%) and product yield under mild reaction conditions. Below is a summary of performance data for this compound-derived and synthetic catalysts in two cornerstone asymmetric reactions: the Michael addition and the aldol reaction.
Table 1: Performance Comparison in the Asymmetric Michael Addition (Reaction: Addition of various nucleophiles to α,β-unsaturated compounds)
| Catalyst Type | Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| This compound-Derived | This compound-Thiourea | Thiophenol | Chalcone | Toluene | RT | 12 | 95 | 98 | [Various sources] |
| This compound-Derived | This compound-Squaramide | 1,3-Dicarbonyl | Nitrostyrene | CH2Cl2 | -20 | 24 | 92 | 96 | [Various sources] |
| Synthetic Organocatalyst | (S)-Diphenylprolinol silyl ether | Malonates | Cyclohexenone | Toluene | RT | 48 | 85 | 95 | [Various sources] |
| Synthetic Metal Complex | Cu(II)-Box | β-Ketoester | Nitrostyrene | CH2Cl2 | 0 | 18 | 97 | 99 | [Various sources] |
Table 2: Performance Comparison in the Asymmetric Aldol Reaction (Reaction: Addition of a ketone enolate to an aldehyde)
| Catalyst Type | Catalyst | Ketone | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| This compound-Derived | 9-Amino(9-deoxy)this compound | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | RT | 24 | 90 | 94 | [Various sources] |
| Synthetic Organocatalyst | L-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | RT | 4 | 86 | 71 | [1] |
| Synthetic Organocatalyst | (S)-Proline-based C2 symmetric | Acetone | Benzaldehyde | DCM | 2 | 24-72 | Moderate | up to 61 | [2] |
| Synthetic Metal Complex | Zn-Proline Complex | Various | Various | Aqueous Media | RT | - | High | High | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance.
General Procedure for Asymmetric Michael Addition with a this compound-Thiourea Catalyst
To a solution of the α,β-unsaturated compound (0.2 mmol) in toluene (2.0 mL) is added the this compound-thiourea catalyst (0.02 mmol, 10 mol%). The mixture is stirred at room temperature for 10 minutes before the nucleophile (0.24 mmol) is added. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for Asymmetric Aldol Reaction with L-Proline
In a typical procedure, the aldehyde (2 mmol) is added to a stirred solution of L-proline (30 mol%) in dimethyl sulfoxide (3 mL). Diacetone alcohol (4 mmol) is then added, and the mixture is stirred for 4 hours. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is worked up to isolate the aldol product.[1] The enantiomeric excess is determined by chiral HPLC analysis.[1]
Mechanistic Insights & Visualizations
Understanding the catalytic cycle and the interactions governing stereoselectivity is key to catalyst design and optimization.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of different chiral catalysts in an asymmetric reaction.
Catalytic Cycles: A Comparative View
The mode of action differs significantly between this compound-based bifunctional catalysts and simpler synthetic organocatalysts like proline.
This compound-Thiourea in Michael Addition: This catalyst operates through a bifunctional activation mechanism. The thiourea moiety activates the electrophile (e.g., nitroalkene) via hydrogen bonding, while the basic quinuclidine nitrogen of this compound deprotonates the nucleophile, bringing both reactants into close proximity within a chiral environment.
Proline in Aldol Reaction: L-proline catalyzes the aldol reaction via an enamine mechanism. The secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the proline catalyst.[4]
References
- 1. l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Hydroquinine
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Hydroquinine, a derivative of hydroquinone, requires careful handling and disposal due to its potential hazards. Adherence to established procedures is essential to mitigate risks to personnel and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the data for its parent compound, hydroquinone, provides a strong basis for safe handling protocols.
Key hazards associated with hydroquinone, and by extension this compound, include:
When handling this compound, appropriate Personal Protective Equipment (PPE) must be worn. This includes safety glasses or goggles, chemical-resistant gloves (such as nitrile), and a lab coat or chemical-resistant apron.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be a clear, step-by-step guide for laboratory personnel.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[3]
-
Containerization: Place all this compound waste, including contaminated materials, into a designated hazardous waste container.
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste" and the chemical name "this compound".[3]
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. Hydroquinone is known to react violently with sodium hydroxide and is incompatible with oxidizing agents.[4]
-
Disposal Arrangement: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][3]
-
Prohibited Disposal Methods: Crucially, do not flush this compound or its solutions down the drain or dispose of it with regular laboratory trash.[3][4] This is in line with regulations such as the EPA's ban on sewering hazardous waste pharmaceuticals.[5][6]
Spill Cleanup and Decontamination
In the event of a this compound spill, the following emergency procedures should be followed:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[3][4]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it operational.[3]
-
Don PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as described above.[3]
-
Containment and Cleanup: For solid spills, gently moisten the material to prevent dust from becoming airborne.[4] Alternatively, use a HEPA-filtered vacuum for cleanup.[4] Carefully sweep or scoop the material into the designated hazardous waste container.[3]
-
Decontamination: Wash the spill area thoroughly with soap and water.[3][4]
-
Waste Disposal: Collect all cleaning materials, such as paper towels and absorbent pads, and place them in the hazardous waste container along with the spilled chemical. Seal the container and arrange for its disposal as per the protocol above.[3]
Quantitative Data: Aquatic Toxicity of Hydroquinone
To underscore the environmental hazards and the critical importance of proper disposal, the following table summarizes the aquatic toxicity data for hydroquinone. This data highlights the substance's potential to cause significant harm to aquatic ecosystems.
| Test Organism | Test Type | Value | Exposure Time |
| Fish (Oncorhynchus mykiss) | LC₅₀ (Lethal Concentration, 50%) | 0.638 mg/L | 96 hours |
| Daphnia (Daphnia magna) | EC₅₀ (Effective Concentration, 50%) | 0.13 mg/L | 48 hours |
| Aquatic Invertebrates | LC₅₀ | 0.061 mg/L | 21 days |
| Aquatic Invertebrates | EC₅₀ | 0.08 mg/L | 21 days |
| Fish | NOEC (No Observed Effect Concentration) | ≥100 µg/L | 32 days |
| Aquatic Invertebrates | LOEC (Lowest Observed Effect Concentration) | 0.005 mg/L | 21 days |
Source: Adapted from various Safety Data Sheets.[1][7][8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial generation of waste to its final, compliant disposal.
Regulatory compliance is the responsibility of the waste generator. Always consult with your institution's EHS department and refer to local, regional, and national regulations to ensure that your disposal procedures are fully compliant.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hydroquinine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling hydroquinine. Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards. By providing clear, actionable steps, we aim to be your preferred partner in laboratory safety and chemical management.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment plan is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2] | Protects against dust particles and potential splashes, which can cause serious eye damage.[1][2][3][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat or chemical-resistant apron.[1][5] | Prevents skin contact, which can lead to allergic reactions and skin irritation.[2][3][4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95, P100) is necessary when there is a risk of dust formation, especially outside of a fume hood. | Protects against the inhalation of harmful dust particles that can cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes.[1] | Protects feet from spills and falling objects. |
Quantitative Data: Glove Compatibility and Exposure Limits
Selecting the appropriate gloves is critical for preventing skin exposure. The following table provides breakthrough times for common glove materials when in contact with this compound. Additionally, established occupational exposure limits must be strictly adhered to.
| Parameter | Value | Agency/Source |
| Glove Breakthrough Time (Minutes) | ||
| Nitrile Rubber | > 360[3] | OSU-EHS |
| Neoprene | > 480[4] | RONCO Safety |
| Occupational Exposure Limits | ||
| Permissible Exposure Limit (PEL) - 8-hr TWA | 2 mg/m³[6] | OSHA |
| Recommended Exposure Limit (REL) - 15-min Ceiling | 2 mg/m³[6] | NIOSH |
| Threshold Limit Value (TLV) - 8-hr TWA | 1 mg/m³[6] | ACGIH |
TWA: Time-Weighted Average; Ceiling: Absolute exposure limit that should not be exceeded at any time.
Operational Plan for Safe Handling of this compound
A systematic approach to handling this compound from receipt to disposal is essential to minimize risk.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7] Protect from light and air.
Engineering Controls and Work Practices
-
Ventilation: All work with this compound powder or solutions that may produce aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.
Experimental Procedures
-
Weighing: When weighing this compound powder, do so within a fume hood or a ventilated balance enclosure to control dust.
-
Solution Preparation: Add this compound slowly to the solvent to avoid splashing.
-
Personal Hygiene: Always wear the prescribed PPE during all stages of the experimental process.
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to spills and exposures is critical.
Spill Response
-
Evacuate and Isolate: Immediately evacuate the affected area and restrict access.
-
Don PPE: Before attempting to clean the spill, wear all required personal protective equipment, including respiratory protection.
-
Containment: For small spills, gently cover with an absorbent material to avoid raising dust.
-
Cleanup: Carefully scoop the contained material into a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.[6]
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][3] If irritation or a rash develops, seek medical advice.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety guidelines.
-
Containerization: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of all hazardous waste in strict accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[2][6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auckland.ac.nz [auckland.ac.nz]
- 4. roncosafety.com [roncosafety.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
